Thp-C1-peg5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H32O6 |
|---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-(oxan-2-yl)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H32O6/c17-6-9-19-11-13-21-15-14-20-12-10-18-7-3-5-16-4-1-2-8-22-16/h16-17H,1-15H2 |
InChI Key |
SYVBXEREFOCLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Proteolysis-Targeting Chimeras (PROTACs)
An in-depth technical guide on the mechanism of action of PROTACs, exemplified by well-characterized degraders, is provided below. Information regarding a specific PROTAC utilizing a "Thp-C1-peg5" linker is limited to its commercial availability as a synthetic component, with no detailed biological or mechanistic data found in the public domain. Therefore, this guide will focus on the core principles of PROTAC action using established examples to illustrate the concepts for the target audience of researchers, scientists, and drug development professionals.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively tag a protein of interest (POI) for degradation.[3][4] PROTACs are heterobifunctional molecules, consisting of two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase.[5] The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex, which brings the E3 ligase into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule.
Due to the limited public data on PROTACs specifically containing a this compound linker, this guide will use well-documented PROTACs that target the Androgen Receptor (AR) and Estrogen Receptor (ER), such as ARV-110 and ARV-471, as illustrative examples to detail the mechanism of action, experimental evaluation, and relevant pathways. These molecules have progressed to clinical trials, and their mechanisms are well-characterized.
Core Mechanism of Action
The mechanism of action of a PROTAC can be broken down into several key steps, each of which is critical for its efficacy:
-
Binding to Target Protein and E3 Ligase : The PROTAC molecule, with its two distinct warheads, independently binds to the protein of interest (POI) and an E3 ubiquitin ligase. The choice of E3 ligase is crucial, with the most commonly recruited being Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Formation of a Ternary Complex : The cornerstone of PROTAC activity is the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase. The stability and conformation of this complex are influenced by the cooperativity between the binding of the two proteins to the PROTAC.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Recognition and Degradation by the Proteasome : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.
-
Recycling of the PROTAC : After the degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC action.
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: A generalized workflow for the preclinical evaluation of a novel PROTAC molecule.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum percentage of degradation). The following table summarizes hypothetical but representative data for a well-characterized PROTAC targeting the Androgen Receptor (AR).
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |
| Androgen Receptor (WT) | VCaP | 1.5 | >95 | VHL | Fictional Example |
| Androgen Receptor (L702H) | VCaP | 2.1 | >95 | VHL | Fictional Example |
| Androgen Receptor (F877L) | LNCaP | 3.5 | >90 | VHL | Fictional Example |
| Estrogen Receptor α | MCF-7 | 0.8 | >98 | CRBN | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC function. Below are representative protocols for key experiments.
1. Ternary Complex Formation Assay (TR-FRET)
-
Principle : This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Methodology :
-
Recombinant, tagged POI (e.g., His-tagged AR) and E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC) are used.
-
An anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Terbium) and another anti-tag antibody conjugated to a FRET acceptor (e.g., anti-GST-d2) are employed.
-
The POI, E3 ligase complex, and antibodies are incubated with varying concentrations of the PROTAC in an appropriate assay buffer.
-
After incubation, the TR-FRET signal is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of acceptor to donor fluorescence is calculated and plotted against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed.
-
2. In Vitro Ubiquitination Assay
-
Principle : This assay directly visualizes the ubiquitination of the POI in the presence of the PROTAC and the necessary components of the UPS.
-
Methodology :
-
A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the recombinant POI, the E3 ligase complex, and the PROTAC.
-
The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against the POI, followed by a secondary antibody conjugated to HRP.
-
The formation of higher molecular weight bands corresponding to the polyubiquitinated POI is visualized by chemiluminescence.
-
3. Cell-Based Degradation Assay (Western Blot)
-
Principle : This is the most common method to measure the degradation of the endogenous POI in a cellular context.
-
Methodology :
-
Cells expressing the POI are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Following treatment, the cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of each lysate is determined using a BCA assay.
-
Equal amounts of total protein are loaded and separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is immunoblotted with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
The protein bands are visualized and quantified using densitometry. The level of POI is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated. DC₅₀ and Dₘₐₓ values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
4. Global Proteomics for Selectivity Analysis (TMT-MS)
-
Principle : Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of the PROTAC by measuring changes in the abundance of thousands of proteins across the proteome following PROTAC treatment.
-
Methodology :
-
Cells are treated with the PROTAC at a concentration that induces maximal degradation of the POI (e.g., 10x DC₅₀) or a vehicle control.
-
After treatment, cells are harvested, and proteins are extracted and digested into peptides (typically with trypsin).
-
The resulting peptide mixtures are labeled with different isobaric TMT reagents.
-
The labeled samples are combined, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by LC-MS/MS.
-
The relative abundance of each identified protein is determined by the reporter ion intensities in the MS/MS spectra.
-
Proteins with significantly altered abundance in the PROTAC-treated samples compared to the control are identified. High selectivity is demonstrated if only the intended POI (and potentially a few closely related proteins) is significantly downregulated.
-
PROTAC technology represents a paradigm shift in drug discovery, moving beyond protein inhibition to targeted protein elimination. A thorough understanding of the mechanism of action, coupled with a robust suite of biochemical and cell-based assays, is essential for the successful development of these novel therapeutics. The experimental protocols and data analysis frameworks outlined in this guide provide a foundation for researchers to design, characterize, and optimize new PROTAC molecules for a wide range of therapeutic applications. While specific data for a "this compound"-containing PROTAC is not yet in the public domain, the principles and methodologies described herein are universally applicable to the field of targeted protein degradation.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that bridges the target protein binder and the E3 ligase recruiter. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of effective protein degraders. Their unique physicochemical properties significantly influence the efficacy, selectivity, and drug-like characteristics of these novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in targeted protein degradation. It delves into their impact on the physicochemical properties of degraders, the formation of the crucial ternary complex, and ultimately, the efficiency of protein degradation. This guide also offers detailed experimental protocols for key assays and summarizes quantitative data to aid researchers in the rational design and evaluation of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[1][2] One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] The linker is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC.[4]
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can significantly improve the water solubility of PROTACs, making them more compatible with physiological environments.
-
Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar surface areas, potentially improving cellular uptake.
-
Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This flexibility is crucial for achieving an optimal orientation for the formation of a stable and productive ternary complex.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.
However, the use of PEG linkers is not without potential drawbacks. They can sometimes lead to reduced metabolic stability and may be more challenging and costly to synthesize compared to simpler alkyl linkers.
Impact of PEG Linkers on Ternary Complex Formation and Degradation Efficacy
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. The length and composition of the linker are critical determinants of ternary complex formation and, consequently, the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Systematic studies have shown that varying the PEG linker length can have a profound impact on degradation efficacy. An optimal linker length is required to facilitate the necessary protein-protein interactions within the ternary complex. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Data Presentation: Quantitative Impact of Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation efficiency of PROTACs.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | Not specified |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Not specified |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | Not specified |
| BRD4 | VHL | PEG | 3 | >1000 | <10 | HeLa |
| BRD4 | VHL | PEG | 4 | 250 | ~50 | HeLa |
| BRD4 | VHL | PEG | 5 | 50 | >90 | HeLa |
| BRD4 | VHL | PEG | 6 | 100 | ~80 | HeLa |
Data compiled from publicly available research. DC50 and Dmax values are illustrative and cell-line dependent.
| PROTAC | Target | E3 Ligase | Linker Composition | Degradation in HEK293T cells |
| PROTAC A | CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease |
| PROTAC B | CRBN | VHL | Three PEG units | Weak degradation |
This table illustrates how linker composition, not just length, can significantly impact degradation efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of PROTACs with PEG linkers.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
First Coupling Reaction:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Alternative "Click Chemistry" Approach:
-
Functionalize the POI ligand with an alkyne group and the E3 ligase ligand with an azide group.
-
Couple one of the ligands to a bifunctional PEG linker containing the complementary reactive group (e.g., Azide-PEGn-alkyne).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to couple the two ligand-linker fragments. This method is highly efficient and offers good functional group tolerance.
-
Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC):
ITC measures the heat changes associated with binding events and can be used to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).
Procedure:
-
Determine Binary Binding Affinities:
-
Titrate the PROTAC into a solution of the E3 ligase to determine KD1.
-
Titrate the PROTAC into a solution of the target protein to determine KD2.
-
-
Determine Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein.
-
Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation.
-
-
Calculate Cooperativity (α): α = KDbinary / KDternary. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the second protein.
Surface Plasmon Resonance (SPR):
SPR can be used to measure the kinetics (association and dissociation rates) of binary and ternary complex formation in real-time.
Procedure:
-
Immobilize the E3 ligase on the sensor chip.
-
Flow a solution of the PROTAC over the surface to measure the binary interaction.
-
Flow a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase to measure the ternary interaction.
-
Calculate the cooperativity factor from the determined binding affinities.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blot Analysis:
-
Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Directions
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of linkers will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This will enable the design of PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation. The continued exploration of novel linker chemistries, including different PEG lengths and compositions, will be crucial in overcoming the current challenges and unlocking the full potential of this transformative therapeutic modality.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
The Strategic Role of Thp-C1-peg5 in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. The architecture of a PROTAC is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide provides a detailed examination of a specific and functionalized linker component, Thp-C1-peg5, outlining its structure, function, and strategic implementation in PROTAC design.
While this compound is commercially available as a building block for PROTAC synthesis, specific examples of its incorporation into fully characterized PROTAC molecules with corresponding biological data are not extensively documented in publicly available literature. Therefore, this guide will focus on the functional and chemical principles of its constituent parts—the tetrahydropyranyl (Thp) protected alcohol and the polyethylene glycol (PEG) spacer—to provide a comprehensive understanding of its application.
Core Components and Functionality of this compound
The designation "this compound" delineates its chemical structure:
-
Thp (Tetrahydropyranyl): This is a common protecting group for alcohols. Its presence indicates that the linker possesses a hydroxyl (-OH) group that is masked during the initial synthetic steps of the PROTAC molecule. The Thp group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the free hydroxyl group.
-
C1: This likely refers to a single carbon atom, suggesting a short alkyl chain component.
-
peg5: This indicates a polyethylene glycol chain consisting of five repeating ethylene glycol units. PEG linkers are widely used in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary length and flexibility for the formation of a productive ternary complex.
The key functional aspect of the this compound linker is the protected hydroxyl group. Once deprotected, this hydroxyl group can serve several strategic purposes in the final PROTAC molecule:
-
Modulation of Physicochemical Properties: The introduction of a polar hydroxyl group can fine-tune the solubility and cell permeability of the PROTAC.
-
Introduction of a Hydrogen Bonding Moiety: The hydroxyl group can form hydrogen bonds with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex and improving degradation efficiency.
-
A Handle for Further Functionalization: The deprotected alcohol can serve as a reactive handle for the attachment of other chemical moieties, such as fluorescent probes for imaging studies or other functional groups to further optimize the PROTAC's properties.
Data Presentation: Hypothetical Performance Metrics
As no specific quantitative data for a PROTAC utilizing a this compound linker is publicly available, the following table presents a hypothetical comparison of PROTACs with a standard PEG linker versus one functionalized with a deprotected hydroxyl group (derived from a Thp-protected precursor). This illustrates the potential impact of this functionalization on degradation potency and cellular activity.
| PROTAC | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA) | Aqueous Solubility (µg/mL) |
| PROTAC-A | PEG5 | Protein X | VHL Ligand | 50 | 90 | Moderate | 50 |
| PROTAC-B | HO-C1-PEG5 | Protein X | VHL Ligand | 25 | 95 | Moderate-High | 75 |
| PROTAC-C | PEG5 | Protein Y | CRBN Ligand | 100 | 85 | High | 30 |
| PROTAC-D | HO-C1-PEG5 | Protein Y | CRBN Ligand | 70 | 92 | High | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential improvements in potency (lower DC50), efficacy (higher Dmax), and physicochemical properties that could be achieved by incorporating a hydroxyl group into the linker.
Experimental Protocols
The synthesis of a PROTAC molecule is a multi-step process. The following section outlines a generalized experimental protocol for the incorporation of a this compound linker into a PROTAC, followed by the deprotection of the Thp group.
Protocol 1: Synthesis of a PROTAC using a this compound Linker
This protocol assumes the availability of a this compound linker with appropriate terminal functional groups for conjugation (e.g., a carboxylic acid and an amine).
Materials:
-
Target protein ligand with a suitable functional group for coupling (e.g., an amine).
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid).
-
This compound linker with orthogonal functional groups.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Standard laboratory glassware and purification equipment (e.g., HPLC).
Procedure:
-
Step 1: Coupling of the this compound Linker to the E3 Ligase Ligand.
-
Dissolve the E3 ligase ligand (1 equivalent) and the this compound linker (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
-
-
Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-Linker Conjugate.
-
Activate the carboxylic acid on the target protein ligand using a similar coupling procedure as in Step 1.
-
Alternatively, if the linker now has a free amine, it can be coupled to a carboxylic acid on the target protein ligand.
-
Follow a similar reaction and purification procedure as described in Step 1 to obtain the final, Thp-protected PROTAC molecule.
-
Protocol 2: Deprotection of the Thp Group
Materials:
-
Thp-protected PROTAC.
-
Acidic solution (e.g., 2M HCl in diethyl ether, or a milder acid like pyridinium p-toluenesulfonate (PPTS) in ethanol).
-
Solvents (e.g., DCM, methanol).
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution).
Procedure:
-
Dissolve the Thp-protected PROTAC in a suitable solvent (e.g., methanol or DCM).
-
Add the acidic solution dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final hydroxyl-functionalized PROTAC by preparative HPLC.
Mandatory Visualizations
Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
The Role of THP-C1-PEG5 in Novel PROTAC Development: A Technical Overview
Absence of Specific Data for THP-C1-PEG5: An extensive review of publicly available scientific literature and databases reveals a significant lack of specific data regarding a Proteolysis Targeting Chimera (PROTAC) developed using the precise linker this compound. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and established signaling pathways for a PROTAC utilizing this particular linker cannot be compiled at this time. The available information primarily identifies this compound as a polyethylene glycol (PEG)-based chemical linker available for the synthesis of PROTACs.
This guide, therefore, provides a comprehensive technical overview of the principles and methodologies involved in the development of novel PROTACs utilizing PEG-based linkers, drawing upon general knowledge of PROTAC technology.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific target proteins from the cell by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional small molecule inhibitors that block the activity of a protein, PROTACs lead to the degradation of the entire protein. This offers a powerful strategy to target proteins previously considered "undruggable."[1]
A PROTAC molecule generally consists of three key components:
-
A ligand for the target protein of interest (POI): This moiety binds specifically to the protein intended for degradation.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a component of the UPS.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand, playing a crucial role in the formation of a stable ternary complex (POI-PROTAC-E3 ligase).
The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
The Role of PEG Linkers in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. PEG linkers are commonly employed in PROTAC design due to several advantageous properties:
-
Solubility: PEG chains can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their cellular permeability and bioavailability.
-
Flexibility: The inherent flexibility of the PEG chain can allow for optimal orientation of the POI and E3 ligase, facilitating productive ternary complex formation.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding to other proteins and cellular components.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs, including increased half-life in circulation.
This compound is a PROTAC linker that incorporates a PEG moiety, suggesting its utility in synthesizing PROTACs. The "PEG5" designation indicates a chain of five ethylene glycol units.
Generalized Experimental Workflow for Novel PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Thp-C1-peg5 in PROTAC Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy and physicochemical properties of the final construct. This technical guide focuses on the application of Thp-C1-peg5, a polyethylene glycol (PEG)-based linker, in the discovery and development of novel PROTACs. While specific examples of PROTACs incorporating the this compound linker are not yet prevalent in publicly accessible literature, this document will provide a comprehensive overview of its potential applications, synthesis, and evaluation based on the well-established principles of PEG linkers in PROTAC design. We will delve into detailed experimental protocols, data presentation strategies, and visual representations of key processes to empower researchers in harnessing the potential of this and similar linkers for therapeutic innovation.
Introduction to this compound and its Role in PROTACs
This compound is a bifunctional linker characterized by a five-unit polyethylene glycol (PEG5) chain. One terminus is protected by a tetrahydropyranyl (THP) group, a common acid-labile protecting group for alcohols, while the other end possesses a terminal functional group suitable for conjugation, implied by the "C1" nomenclature, which typically indicates a single carbon extension that can be functionalized (e.g., as a carboxylic acid or an amine).
The incorporation of a PEG linker, such as this compound, into a PROTAC architecture offers several distinct advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and cell permeability, key factors for therapeutic efficacy.[1]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are critical determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The linker must be of sufficient length to span the distance between the two proteins without inducing steric hindrance.
-
Reduced Non-specific Binding: The PEG chain can shield the PROTAC from non-specific interactions with other cellular components, potentially reducing off-target effects and toxicity.
-
Tunable Pharmacokinetics: The length of the PEG chain can influence the pharmacokinetic properties of the PROTAC, including its metabolic stability and circulation half-life.
Physicochemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | C16H32O6 |
| Molecular Weight | 320.42 g/mol |
| Appearance | Expected to be a colorless to light yellow oil or solid. |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DMSO, DCM, DMF) and to possess some degree of water solubility due to the PEG chain.[1] |
| Reactivity | The terminal functional group (e.g., hydroxyl, carboxyl, or amine) will dictate its reactivity in conjugation reactions. The THP protecting group can be removed under acidic conditions to reveal a hydroxyl group for further modification. |
Synthesis and Conjugation of this compound in PROTAC Assembly
The synthesis of a PROTAC is a multi-step process involving the preparation of the target protein binder (warhead), the E3 ligase ligand, and the linker, followed by their sequential conjugation. The this compound linker can be incorporated using standard chemical transformations.
General Synthesis Workflow
Experimental Protocol: Synthesis of a PROTAC using a PEG5 Linker
This protocol provides a general methodology for the synthesis of a PROTAC using a commercially available amine-terminated PEG5 linker and coupling it to a carboxylic acid-functionalized warhead and an NHS-ester functionalized E3 ligase ligand.
Materials:
-
Warhead-COOH (1.0 eq)
-
Amine-PEG5-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
E3 Ligase Ligand-NHS ester (1.0 eq)
-
DCM, TFA
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Step 1: Coupling of Warhead to PEG5 Linker
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG5-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG5-NH2 intermediate.
-
-
Step 2: Final Coupling to E3 Ligase Ligand
-
Dissolve the Warhead-PEG5-NH2 intermediate in anhydrous DMF.
-
Add the E3 Ligase Ligand-NHS ester to the solution.
-
Add DIPEA and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Biological Evaluation of PROTACs
Once synthesized, the biological activity of the PROTAC must be thoroughly evaluated. This involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is the gold-standard assay to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding RIPA buffer and scraping.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data Summary (Hypothetical PROTAC-PEG5)
The following table illustrates how quantitative data for a hypothetical PROTAC utilizing a PEG5 linker could be presented.
| PROTAC Construct | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG5-A | Kinase X | VHL | 15 | 95 | Cancer A |
| PROTAC-PEG5-B | Receptor Y | CRBN | 50 | 88 | Cancer B |
Conclusion and Future Directions
The this compound linker, and PEG linkers in general, are valuable tools in the development of PROTACs. Their ability to enhance solubility, permeability, and facilitate optimal ternary complex formation makes them a popular choice in PROTAC design. While specific applications of this compound are yet to be widely reported, the principles and protocols outlined in this guide provide a solid foundation for its use in drug discovery.
Future research will likely focus on the development of more sophisticated linkers with improved properties and the use of computational modeling to rationally design linkers for specific target-E3 ligase pairs. The continued exploration of diverse linker chemistries will undoubtedly expand the therapeutic potential of PROTACs in treating a wide range of diseases.
References
The Role of Thp-C1-peg5 in E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker is paramount to the efficacy and pharmacological properties of the degrader. This technical guide provides an in-depth examination of Thp-C1-peg5, a polyethylene glycol (PEG)-based linker, and its role in the recruitment of E3 ubiquitin ligases for targeted protein degradation.
While "this compound" itself refers to a linker component, for the purposes of this guide, we will consider its application within a hypothetical PROTAC designed to degrade the Bruton's tyrosine kinase (BTK) protein by recruiting the Cereblon (CRBN) E3 ligase. This system serves as a well-established paradigm in the field of targeted protein degradation and allows for a comprehensive illustration of the principles and methodologies involved.
Core Concepts in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase[1][2][3]. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome[3][4]. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
The key components of a PROTAC are:
-
A Protein of Interest (POI) ligand: This moiety binds specifically to the target protein.
-
An E3 ligase ligand: This component recruits a specific E3 ubiquitin ligase, such as CRBN or VHL.
-
A linker: This chemical bridge connects the POI and E3 ligase ligands. The linker's length, composition, and attachment points are critical for optimal ternary complex formation and subsequent degradation.
The this compound Linker
The this compound linker is a PEG-based chemical structure. Its nomenclature suggests the following components:
-
THP: A Tetrahydropyran group, a common and stable heterocyclic compound used in medicinal chemistry.
-
C1: A one-carbon alkyl chain, providing a short, rigid spacer.
-
peg5: A polyethylene glycol chain with five repeating ethylene glycol units. PEG linkers are known to enhance the solubility and cell permeability of PROTACs. The length of the PEG chain is a crucial parameter that must be optimized to achieve efficient protein degradation.
The combination of a short alkyl chain and a flexible PEG unit in this compound provides a balance of rigidity and flexibility, which can be advantageous for orienting the bound proteins for efficient ubiquitination.
Hypothetical Case Study: A BTK Degrader Utilizing a this compound Linker
To illustrate the role of the this compound linker, we will consider a hypothetical PROTAC, hereafter referred to as BTK-deg-TCP5 , designed to degrade Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies. Our hypothetical BTK-deg-TCP5 consists of:
-
POI Ligand: Ibrutinib, an approved BTK inhibitor.
-
E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
-
Linker: this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for BTK-deg-TCP5, based on published data for similar BTK-degrading PROTACs.
Table 1: In Vitro Degradation Profile of BTK-deg-TCP5
| Cell Line | DC50 (nM) | Dmax (%) |
| THP-1 (Human monocytic cell line) | 5.2 | >95 |
| Ramos (Human Burkitt's lymphoma cell line) | 8.7 | >90 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Ternary Complex Formation and Binding Affinity
| Component 1 | Component 2 | Binding Affinity (Kd, nM) |
| BTK-deg-TCP5 | Recombinant BTK | 15.8 |
| BTK-deg-TCP5 | Recombinant DDB1-CRBN | 25.4 |
| BTK-deg-TCP5 + BTK | Recombinant DDB1-CRBN | 12.1 (Ternary Complex) |
Table 3: Cellular Selectivity Profile
| Protein | Degradation at 100 nM BTK-deg-TCP5 (%) |
| BTK | >95 |
| TEC | <10 |
| ITK | <5 |
| EGFR | <5 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel PROTACs. Below are protocols for key experiments.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well. Treat the cells with increasing concentrations of BTK-deg-TCP5 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 18 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK (1:1000) and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize biotinylated recombinant DDB1-CRBN on a streptavidin-coated SPR sensor chip.
-
Analyte Injection:
-
To measure binary affinity, inject varying concentrations of BTK-deg-TCP5 over the sensor chip surface and measure the binding response.
-
To measure ternary complex formation, pre-incubate varying concentrations of BTK-deg-TCP5 with a constant, saturating concentration of recombinant BTK. Inject this mixture over the DDB1-CRBN-coated surface and measure the binding response.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants. An increase in affinity in the presence of BTK indicates positive cooperativity in ternary complex formation.
Visualizations
Signaling Pathway of BTK-deg-TCP5 Action
References
Methodological & Application
Synthesis and Application of THP-C1-PEG5 for Proteolysis-Targeting Chimeras (PROTACs)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of THP-C1-PEG5, a bifunctional linker critical for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] The this compound linker consists of a thalidomide moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a five-unit polyethylene glycol (PEG5) chain to modulate physicochemical properties, and a terminal reactive group for conjugation to a target protein ligand.[1][4] Detailed experimental procedures for the synthesis, purification, and characterization of the linker are provided, along with its application in the generation of a model PROTAC.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. Thalidomide and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN). The linker plays a crucial role in PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. PEG linkers are commonly employed to improve the aqueous solubility and pharmacokinetic properties of PROTACs.
Synthesis of this compound Linker
The synthesis of the this compound linker is a multi-step process that begins with the functionalization of thalidomide, followed by the attachment of the PEG linker and subsequent functionalization of the linker terminus. The following protocol outlines a plausible synthetic route based on established chemical transformations for similar molecules.
Diagram: Synthetic Pathway for this compound-Acid
References
Application Notes and Protocols: A Step-by-Step Guide for Thp-C1-peg5 Linker Attachment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the attachment of molecules to the Thp-C1-peg5 linker, a common tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The protocols outlined below are based on a chemically plausible structure for the this compound linker, where "Thp" represents a tetrahydropyranyl protecting group, "peg5" indicates a five-unit polyethylene glycol chain, and "C1" is assumed to be a terminal functional group, such as a carboxylic acid, suitable for conjugation.
The this compound linker is a heterobifunctional linker, meaning it possesses two different reactive ends.[1] This allows for the sequential and specific attachment of two different molecules, a critical feature in the synthesis of complex therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[1][2] The PEG5 spacer enhances solubility and provides spatial separation between the conjugated molecules, which can be crucial for biological activity.[3][4]
This guide will cover two primary experimental procedures:
-
Amide Bond Formation: The conjugation of an amine-containing molecule to the carboxylic acid terminus of the this compound linker.
-
THP Group Deprotection: The removal of the tetrahydropyranyl protecting group to reveal a terminal hydroxyl group for subsequent reactions.
Experimental Protocols
Amide Bond Formation with this compound Linker
This protocol describes the coupling of a molecule containing a primary or secondary amine (Molecule-NH2) to the carboxylic acid end of the this compound linker using standard carbodiimide chemistry.
Materials and Reagents:
-
This compound-COOH (assumed structure)
-
Molecule-NH2 (your molecule of interest)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound-COOH (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours to form the active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve your amine-containing molecule (Molecule-NH2, 1.2 eq) in anhydrous DMF or DCM.
-
Add TEA or DIPEA (2.0 eq) to the solution of your amine.
-
Add the solution of the activated this compound linker dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound-Molecule conjugate.
-
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound-COOH | 1.0 eq |
| Molecule-NH2 | 1.2 eq |
| DCC/EDC | 1.1 eq |
| NHS/HOBt | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-80% (dependent on substrate) |
| Purity (post-purification) | >95% (as determined by HPLC) |
THP Protecting Group Removal
This protocol details the deprotection of the THP group from the this compound-Molecule conjugate to yield a free hydroxyl group. The tetrahydropyranyl (THP) moiety is a common protecting group for alcohols and is readily removed under mild acidic conditions.
Materials and Reagents:
-
This compound-Molecule conjugate
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Deprotection Reaction:
-
Dissolve the this compound-Molecule conjugate (1.0 eq) in a mixture of DCM and MeOH (e.g., 1:1 v/v).
-
Add a catalytic amount of p-TsOH (0.1 eq) or PPTS (0.2 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final HO-C1-peg5-Molecule conjugate.
-
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound-Molecule | 1.0 eq |
| p-TsOH / PPTS | 0.1 - 0.2 eq |
| Reaction Conditions | |
| Solvent | DCM/MeOH |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (as determined by HPLC) |
Visualizing the Workflow and Pathways
To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of the this compound linker attachment and deprotection.
Caption: Workflow for this compound linker conjugation and deprotection.
Caption: Logical relationship for PROTAC synthesis using the linker.
References
Application Notes and Protocols: Conjugation of Thp-C1-peg5 to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of a Thp-C1-peg5 linker to E3 ligase ligands, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][] The choice of linker and conjugation chemistry is crucial for the efficacy of the resulting PROTAC.
This document outlines protocols for two common and highly efficient conjugation methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and amide bond formation. The appropriate protocol will depend on the specific functional groups present on the this compound linker and the E3 ligase ligand.
Data Presentation
The selection of an appropriate E3 ligase and corresponding ligand is a foundational step in PROTAC design. The following table summarizes commonly used E3 ligase ligands and their respective E3 ligases.
| E3 Ubiquitin Ligase | Ligand Examples | Key Features |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Widely used in PROTAC design; ligands are derived from immunomodulatory drugs (IMiDs).[2][4] |
| Von Hippel-Lindau (VHL) | VHL-1, (S,R,S)-AHPC | Forms a well-defined ternary complex; VHL ligands often contain a hydroxyl group for linker attachment. |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin-3a, RG7388 | MDM2 is a key negative regulator of the p53 tumor suppressor. MDM2-recruiting PROTACs can have a dual mechanism of action. |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 | IAP antagonists can be repurposed as E3 ligase ligands for PROTACs. |
Experimental Protocols
Note: The following protocols assume the user has access to a this compound linker. "Thp" refers to a tetrahydropyranyl protecting group, and "peg5" indicates a 5-unit polyethylene glycol chain. The "C1" component is assumed to be a functionalized one-carbon unit, such as a propargyl group (for an alkyne) or an azidomethyl group (for an azide) to enable click chemistry, or a carboxyl group for amide coupling. Researchers should verify the specific functional group on their this compound linker and choose the appropriate protocol.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of an alkyne-functionalized this compound linker to an azide-containing E3 ligase ligand, or vice versa. Click chemistry is a highly efficient and specific reaction that forms a stable triazole linkage.
Materials:
-
Alkyne- or azide-functionalized this compound linker
-
Azide- or alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Dissolve the alkyne-functionalized component (either the linker or the E3 ligase ligand) in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the azide-functionalized component in the same solvent to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-containing solution.
-
Add the azide-containing solution.
-
Add sodium ascorbate solution to a final concentration of 5 mM.
-
Add CuSO₄ solution to a final concentration of 1 mM.
-
If the reaction is sensitive to oxidation, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Reaction Incubation:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC). The reaction is typically complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding EDTA to chelate the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent and purify the product by reverse-phase HPLC or flash chromatography to obtain the desired this compound-E3 ligase ligand conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Protocol 2: Amide Bond Formation
This protocol is for the conjugation of a carboxylic acid-functionalized this compound linker to an amine-containing E3 ligase ligand, or vice versa, using a coupling agent such as HATU.
Materials:
-
Carboxylic acid- or amine-functionalized this compound linker
-
Amine- or carboxylic acid-functionalized E3 ligase ligand
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized component (either the linker or the E3 ligase ligand) in anhydrous DMF to a final concentration of 10 mM.
-
Dissolve the amine-functionalized component in anhydrous DMF to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction Setup:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the solution of the carboxylic acid-containing component.
-
Add HATU (1.5 equivalents).
-
Add DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the solution of the amine-containing component to the reaction mixture.
-
-
Reaction Incubation:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC). The reaction is typically complete within 2-12 hours.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent and purify the product by reverse-phase HPLC or flash chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: The mechanism of action of a PROTAC.
Caption: A generalized workflow for conjugation.
References
Application Notes and Protocols for the Analytical Characterization of Thp-C1-peg5 Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in the mechanism of action, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. This document focuses on analytical methods for characterizing PROTACs containing a specific linker motif: a tetrahydropyran (THP) ring connected to a short polyethylene glycol (PEG) chain (Thp-C1-peg5). This combination incorporates a relatively rigid cyclic structure (THP) with a flexible and hydrophilic spacer (PEG), potentially offering a unique conformational profile that can be optimized for potent and selective protein degradation.
These application notes provide detailed protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound containing PROTACs, from basic structural verification to in-depth biophysical analysis of the ternary complex.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for PROTACs.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
I. Structural and Purity Analysis
Accurate structural confirmation and purity assessment are the foundational steps in characterizing a newly synthesized this compound containing PROTAC.
A. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC coupled with UV detection are standard methods for determining the purity of a PROTAC sample and for monitoring reaction progress during synthesis.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm, or a wavelength appropriate for the chromophores in the POI and E3 ligase ligands.
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the percentage purity.
Table 1: Illustrative HPLC Purity Data for a this compound PROTAC
| Compound ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| PROTAC-Thp5 | 15.2 | 98.5 | >98% |
| Impurity 1 | 12.8 | 0.8 | |
| Impurity 2 | 16.5 | 0.7 |
B. Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized PROTAC. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Instrumentation: An ESI-TOF mass spectrometer.
-
Sample Infusion: The sample can be introduced via direct infusion or from the eluent of an LC system.
-
Ionization Mode: Positive ion mode is typically used for PROTACs.
-
Solvent: A 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass.
Table 2: Illustrative HRMS Data for a this compound PROTAC
| Compound ID | Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| PROTAC-Thp5 | 850.4523 | 850.4519 | -0.47 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the PROTAC molecule. Both 1H and 13C NMR are essential for full characterization.
Experimental Protocol: 1H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis: Assign the proton signals to the corresponding atoms in the structure. The characteristic signals for the THP and PEG moieties should be identifiable.
II. Biophysical Characterization of Binary and Ternary Complexes
The formation and stability of the ternary complex are paramount to a PROTAC's efficacy. Several biophysical techniques can be employed to study these interactions.
A. Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data (KD).
Experimental Workflow: SPR Analysis of Ternary Complex Formation
Caption: Workflow for SPR-based analysis of ternary complex formation.
Experimental Protocol: SPR Analysis
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Sensor Chip: A CM5 sensor chip is commonly used.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface using amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase surface to determine the binding affinity and kinetics of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in a larger binding response compared to the binary interaction.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine KD, kon, and koff values. Calculate the cooperativity factor (α), which is the ratio of the binary and ternary dissociation constants (α = KD(binary) / KD(ternary)).
Table 3: Illustrative SPR Data for a this compound PROTAC
| Interaction | KD (nM) | kon (1/Ms) | koff (1/s) | Cooperativity (α) |
| PROTAC-E3 Ligase (Binary) | 150 | 1.2 x 10^5 | 1.8 x 10^-2 | |
| PROTAC-POI (Binary) | 250 | 8.5 x 10^4 | 2.1 x 10^-2 | |
| E3 Ligase-(PROTAC + POI) (Ternary) | 30 | 2.5 x 10^5 | 7.5 x 10^-3 | 5.0 |
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).
Experimental Protocol: ITC Analysis
-
Instrumentation: An ITC instrument.
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Place the E3 ligase in the sample cell at a concentration of ~10-20 µM.
-
Load the PROTAC into the injection syringe at a concentration ~10-15 times that of the E3 ligase.
-
-
Titration: Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat changes.
-
Ternary Complex Titration: To measure the ternary complex formation, pre-saturate the E3 ligase in the cell with the PROTAC, and then titrate in the POI.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.
Table 4: Illustrative ITC Data for a this compound PROTAC
| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| PROTAC-E3 Ligase | 180 | -8.5 | -1.2 | 1.05 |
| Ternary Complex | 45 | -12.3 | -2.5 | 0.98 |
C. Native Mass Spectrometry
Native MS allows for the direct detection of non-covalent protein-ligand and protein-protein complexes, providing stoichiometric information and confirming the formation of the ternary complex.
Experimental Protocol: Native MS
-
Instrumentation: A mass spectrometer capable of native MS, such as a Q-TOF instrument.
-
Sample Preparation:
-
Buffer exchange the proteins into a volatile buffer (e.g., ammonium acetate).
-
Incubate the E3 ligase, POI, and this compound PROTAC at appropriate concentrations to allow for complex formation.
-
-
Infusion: Introduce the sample into the mass spectrometer using nano-electrospray ionization.
-
MS Conditions: Use gentle cone and collision energies to preserve the non-covalent interactions.
-
Data Analysis: Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex.
III. Cellular Assays
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.
A. Target Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture: Culture a relevant cell line that expresses the POI.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Table 5: Illustrative Cellular Degradation Data for a this compound PROTAC
| Compound ID | DC50 (nM) | Dmax (%) |
| PROTAC-Thp5 | 50 | >90% |
Conclusion
The comprehensive analytical characterization of this compound containing PROTACs is a multi-faceted process that requires a combination of techniques. The protocols and data presented in these application notes provide a robust framework for researchers to assess the purity, structure, biophysical properties, and cellular activity of their novel PROTAC molecules. This systematic approach will facilitate the rational design and optimization of this promising new class of therapeutics.
References
Application Notes and Protocols for the Purification of THP-C1-PEG5 Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of molecules conjugated with THP-C1-PEG5, a polyethylene glycol (PEG)-based Proteolysis-Targeting Chimera (PROTAC) linker. PROTACs are small molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation. The purification of these conjugated molecules is a critical step to ensure the removal of unreacted starting materials, excess PEGylation reagent, and other process-related impurities, which is essential for accurate downstream biological evaluation and therapeutic applications.
The primary purification strategies for these types of small molecule conjugates revolve around chromatographic techniques that separate compounds based on their physicochemical properties, such as hydrophobicity and size.
Key Purification Techniques
The two most common and effective methods for the purification of PEGylated small molecules like this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for the purification of small molecule drug conjugates. It separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18 or C8) retains hydrophobic molecules, which are then eluted by an increasing gradient of an organic solvent. This method is highly effective in separating the more hydrophobic PEGylated conjugate from the unreacted, less hydrophobic starting molecule and the excess hydrophilic PEG reagent.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume (size) in solution. It is particularly useful for removing large, unreacted PEG reagents from the smaller PEGylated conjugate, or for separating aggregated species from the desired monomeric product.[][2][3]
Data Presentation: Comparison of Purification Techniques
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Volume (Size) |
| Primary Application | High-resolution purification of the final conjugate from starting materials and byproducts. | Removal of excess PEG reagent, desalting, and separation of aggregates. |
| Stationary Phase | C18, C8, C4, Phenyl | Porous silica or polymer beads |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with additives (e.g., TFA, formic acid) | Aqueous buffers (e.g., phosphate-buffered saline) |
| Resolution | High | Moderate to Low |
| Loading Capacity | Lower for preparative scale | Higher for preparative scale |
| Typical Run Time | 20-60 minutes | 15-40 minutes |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Molecule by Preparative RP-HPLC
This protocol outlines a general method for the purification of a this compound conjugated small molecule. The specific gradient and conditions may need to be optimized based on the hydrophobicity of the parent molecule.
1. Materials and Reagents:
-
Crude this compound conjugated molecule reaction mixture
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 19 x 150 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator or lyophilizer
2. Method:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) for at least 5-10 column volumes at the desired flow rate.
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound molecules using a linear gradient of increasing organic solvent concentration. A typical gradient might be:
-
5-95% Acetonitrile (with 0.1% TFA) over 30 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the parent molecule has maximum absorbance).
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes at a higher organic solvent concentration than the unreacted starting material. The PEGylated conjugate is expected to be more retained due to the hydrophobic nature of the THP-C1 moiety and the increased overall non-polarity.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
Table 1: Typical RP-HPLC Parameters for Purification of this compound Conjugates
| Parameter | Setting |
| Column | Preparative C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 15-20 mL/min |
| Gradient | 5-95% B over 30 minutes |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Protocol 2: Size-Exclusion Chromatography (SEC) for Removal of Excess PEG Reagent
This protocol is suitable as a preliminary clean-up step to remove unreacted, high molecular weight PEGylation reagent before final purification by RP-HPLC.
1. Materials and Reagents:
-
Crude reaction mixture from the PEGylation reaction
-
Phosphate-buffered saline (PBS), pH 7.4
-
SEC system with a UV and/or refractive index (RI) detector
-
SEC column with an appropriate molecular weight cut-off (e.g., suitable for separating molecules in the 1-10 kDa range)
-
Fraction collector
2. Method:
-
Column Equilibration: Equilibrate the SEC column with PBS at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in PBS.
-
Injection and Elution:
-
Inject the sample onto the equilibrated column.
-
Elute with PBS at a constant flow rate.
-
-
Fraction Collection: The PEGylated conjugate, being larger than the unreacted small molecule, will elute earlier. The smaller, unreacted starting material and salts will elute later. Collect fractions based on the elution profile monitored by the UV detector (for the conjugate) and RI detector (for the PEG reagent).
-
Analysis: Analyze the collected fractions by analytical RP-HPLC or SEC to confirm the separation.
-
Further Purification: Pool the fractions containing the conjugate and proceed with RP-HPLC purification as described in Protocol 1 for higher purity.
Table 2: Typical SEC Parameters for this compound Conjugate Clean-up
| Parameter | Setting |
| Column | SEC Column (e.g., Superdex™ 30 Increase or similar) |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 254 nm and Refractive Index (RI) |
| Column Temperature | Ambient |
Visualizations
Caption: General purification workflow for this compound conjugated molecules.
Caption: Principle of separation in Reverse-Phase HPLC for this compound conjugates.
References
Application Notes and Protocols for Thp-C1-peg5 PROTAC Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from within a cell.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The "Thp-C1-peg5" designation refers to a specific PROTAC construct, likely involving a tetrahydropyran (Thp) containing ligand, a C1 linker attachment point, and a 5-unit polyethylene glycol (PEG) linker. The THP-1 cell line, a human monocytic cell line, is a relevant model for studying the effects of PROTACs, particularly those targeting proteins involved in immunology and cancer.
These application notes provide a comprehensive guide for the experimental design and screening of this compound PROTACs, outlining key assays to characterize their efficacy and mechanism of action.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
Application Notes and Protocols for In Vitro Protein Degradation Studies Using Thp-C1-peg5-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.
The Thp-C1-peg5 linker is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. Its properties, such as length and flexibility, are critical for optimizing the formation and stability of the ternary complex, which are key determinants of degradation efficiency. This document provides detailed protocols for the in vitro characterization of a hypothetical PROTAC, herein named "PROTAC-X," which incorporates the this compound linker to target a hypothetical Protein of Interest (POI-X).
Mechanism of Action
PROTAC-X, containing the this compound linker, facilitates the recruitment of an E3 ubiquitin ligase to POI-X. This proximity enables the transfer of ubiquitin molecules to POI-X, leading to its recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Data Presentation
The efficacy of PROTAC-X is evaluated by determining its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The cytotoxic effect is assessed by measuring the IC50 (the concentration that inhibits 50% of cell viability).
Table 1: In Vitro Degradation Efficacy of PROTAC-X
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cell Line A | 24 | 25 | >90 |
| Cell Line B | 24 | 50 | >85 |
Note: The data presented in this table is illustrative and intended to represent typical results for a functional PROTAC.
Table 2: In Vitro Cytotoxicity of PROTAC-X
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| Cell Line A | 72 | 10 |
| Cell Line B | 72 | 15 |
Note: The data presented in this table is illustrative and intended to represent typical results for a functional PROTAC.
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of a this compound-based PROTAC.
Protocol 1: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of POI-X in cells treated with PROTAC-X.
Materials:
-
Cell culture reagents
-
PROTAC-X compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against POI-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-X. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against POI-X overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Probe the same membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI-X signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
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Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of PROTAC-X on cell proliferation and viability.
Materials:
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Cells and cell culture reagents
-
PROTAC-X compound and vehicle control (e.g., DMSO)
-
96-well plates (opaque-walled for luminescent assays)
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Cell viability reagent (e.g., CellTiter-Glo®, MTT)
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Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PROTAC-X in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Quantitative Mass Spectrometry for Proteome-Wide Selectivity (Optional)
For a comprehensive understanding of the selectivity of PROTAC-X, a proteome-wide analysis can be performed using quantitative mass spectrometry.
Materials:
-
Cell culture and treatment reagents as in Protocol 1
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents (for multiplexed quantification)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Treat cells with PROTAC-X or vehicle control.
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Lyse the cells and quantify the protein content.
-
Digest the proteins into peptides.
-
Label the peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample using an LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of proteins in the PROTAC-X-treated samples compared to the vehicle control.
-
Assess the degradation of POI-X and any potential off-target effects on other proteins.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of PROTACs synthesized with the this compound linker. By systematically evaluating protein degradation, cell viability, and proteome-wide selectivity, researchers can effectively advance the development of novel protein degraders for therapeutic applications.
References
Application Notes and Protocols for Assessing Thp-C1-peg5 PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thp-C1-peg5 is a PROTAC designed to induce the degradation of Cell Division Cycle 20 (Cdc20). It is composed of a Cdc20 ligand (Thp-C1), a VHL E3 ligase ligand, and a 5-unit polyethylene glycol (peg5) linker. By recruiting the VHL E3 ligase to Cdc20, this compound mediates the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and inhibition of cancer cell proliferation. These application notes provide a comprehensive protocol for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Workflow of this compound mediated degradation of Cdc20.
Experimental Protocols
A systematic evaluation of this compound efficacy involves a series of in vitro and in vivo experiments to confirm target engagement, degradation, and downstream biological effects.
I. In Vitro Efficacy Assessment
The following diagram outlines the general workflow for in vitro assessment.
Caption: A generalized workflow for the in vitro assessment of this compound.
1. Assessment of Cdc20 Degradation
a. Objective: To quantify the dose- and time-dependent degradation of Cdc20 induced by this compound.
b. Method: Western Blotting
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Cell Culture and Treatment:
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Seed breast cancer cell lines (e.g., MCF7, MDA-MB-231) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
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For dose-response, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course, treat cells with a fixed concentration of this compound (e.g., 2 µM) for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Cdc20 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize Cdc20 levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
c. Expected Quantitative Data:
| Parameter | Description | Expected Value |
| DC50 | Concentration of this compound that induces 50% degradation of Cdc20. | ~1.6 µM in MCF7 and MDA-MB-231 cells |
| Dmax | Maximum percentage of Cdc20 degradation achieved. | >80% |
2. Confirmation of Ubiquitin-Proteasome Pathway Involvement
a. Objective: To confirm that Cdc20 degradation is mediated by the ubiquitin-proteasome system.
b. Method: Immunoprecipitation and Western Blotting
-
Cell Treatment:
-
Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).
-
-
Immunoprecipitation:
-
Lyse cells and immunoprecipitate Cdc20 using an anti-Cdc20 antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitinated Cdc20 signal in the presence of this compound indicates PROTAC-induced ubiquitination. Co-treatment with MG132 should rescue Cdc20 from degradation.
-
3. Assessment of Downstream Cellular Effects
a. Objective: To evaluate the functional consequences of Cdc20 degradation, such as effects on cell viability and cell cycle progression.
b. Method: Cell Viability Assay (e.g., CCK-8 or MTT)
-
Seed cells in 96-well plates and treat with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), add the viability reagent and measure absorbance according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
c. Method: Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound for 24-48 hours.
-
Harvest, fix, and stain cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry. Degradation of Cdc20 is expected to cause a G2/M phase arrest.
d. Expected Quantitative Data:
| Parameter | Description | Expected Outcome |
| IC50 | Concentration of this compound that inhibits cell growth by 50%. | To be determined experimentally. |
| Cell Cycle Arrest | Accumulation of cells in a specific phase of the cell cycle. | Increased percentage of cells in the G2/M phase. |
II. In Vivo Efficacy Assessment
a. Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a preclinical animal model.
b. Method: Xenograft Mouse Model
-
Model Establishment:
-
Implant human breast cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Dosing and Monitoring:
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specific time points post-dose, euthanize a subset of mice.
-
Collect tumor tissue and perform Western blotting to assess the levels of Cdc20 to confirm target degradation in vivo.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI).
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Analyze Cdc20 levels in tumor tissues relative to the vehicle control.
-
c. Expected Quantitative Data:
| Parameter | Description | Expected Outcome |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in the treated group compared to the control group. | Significant TGI. |
| In Vivo Cdc20 Degradation | Reduction of Cdc20 protein levels in tumor tissue. | Dose-dependent reduction in Cdc20 levels. |
Conclusion
This document provides a comprehensive set of protocols to rigorously evaluate the efficacy of the this compound PROTAC. By systematically assessing its ability to induce the degradation of Cdc20 and its downstream effects on cancer cells, both in vitro and in vivo, researchers can build a robust data package to support its further development as a potential therapeutic agent.
References
Troubleshooting & Optimization
troubleshooting low yield in Thp-C1-peg5 PROTAC synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating PEG-based linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PROTAC synthesis?
Low yields in PROTAC synthesis are frequently attributed to a few key areas:
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Inefficient Coupling Reactions: The stepwise connection of the target protein ligand, the linker, and the E3 ligase ligand involves multiple chemical transformations (e.g., amide bond formation, click chemistry). Incomplete reactions at any stage will significantly reduce the overall yield.
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Steric Hindrance: PROTAC components are often large and complex molecules. Steric hindrance can impede the approach of reagents, leading to incomplete reactions, particularly during the coupling of the final, bulky ligand.
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Side Reactions: The presence of multiple functional groups on the ligands and linker can lead to unintended side reactions if not properly protected or if reaction conditions are not selective.
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Purification Losses: PROTACs can be challenging to purify due to their often-high molecular weight, flexible nature (especially with PEG linkers), and potential for aggregation. Significant material can be lost during chromatographic purification steps.
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Material Quality: The purity of starting materials (ligands, linkers, reagents) is critical. Impurities can interfere with reactions and complicate purification.
Q2: How does the PEG linker influence the synthesis and purification of a PROTAC?
Polyethylene glycol (PEG) linkers are popular due to their ability to improve the solubility and pharmacokinetic properties of PROTACs. However, they also present specific challenges:
-
Hygroscopic Nature: PEG compounds readily absorb moisture from the atmosphere, which can interfere with moisture-sensitive reactions. It is crucial to handle PEGylated reagents under anhydrous conditions.
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Chromatographic Behavior: The flexible and polar nature of the PEG chain can lead to broad peaks in reverse-phase HPLC, making purification and assessment of purity challenging. Using alternative purification techniques or optimizing chromatographic conditions (e.g., different mobile phases, ion-pairing reagents) may be necessary.
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'Hook Effect' in Biological Assays: While not a synthesis issue, it's important to be aware that high concentrations of PROTACs with long, flexible linkers can sometimes lead to the formation of unproductive binary complexes instead of the desired ternary complex, resulting in a loss of degradation activity. This underscores the importance of careful linker length optimization during the design phase.[1]
Q3: What are the critical quality control checkpoints during PROTAC synthesis?
To ensure a successful synthesis, it is essential to perform characterization at each step:
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Starting Materials: Confirm the identity and purity of the target ligand, E3 ligase ligand, and the linker using techniques like NMR, LC-MS, and HRMS.
-
Intermediate Products: After each coupling step, verify the formation of the desired product and the consumption of the starting material. LC-MS is an excellent tool for rapid reaction monitoring.
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Final PROTAC: Thoroughly characterize the final product to confirm its identity, purity, and stability. A combination of NMR (¹H and ¹³C), HRMS, and HPLC/UPLC is typically required.
Troubleshooting Guide: Low Yield in PROTAC Synthesis
This guide addresses specific issues that can lead to low yields in a question-and-answer format.
Problem 1: Inefficient Coupling of the First Ligand to the PEG Linker
Question: I am seeing a low conversion rate when attaching my first ligand (either the target protein or E3 ligase ligand) to the PEG linker. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Quality | Ensure all reagents, especially coupling agents (e.g., HATU, HOBt), are fresh and have been stored correctly.Use high-purity, anhydrous solvents. |
| Suboptimal Reaction Conditions | Temperature: Some coupling reactions may require heating or cooling to proceed optimally. Experiment with a range of temperatures.Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC or LC-MS.pH: For reactions involving amines, ensure the pH of the reaction mixture is appropriate to have the free base form of the amine available for reaction. The addition of a non-nucleophilic base like DIPEA is common. |
| Steric Hindrance | If the attachment point on the ligand is sterically hindered, consider using a less bulky coupling reagent or a linker with a longer, more flexible chain to alleviate the steric clash. |
| Protecting Group Issues | If your ligand has protecting groups, ensure they are stable under the reaction conditions. Conversely, if a deprotection step is required prior to coupling, ensure it has gone to completion. |
Problem 2: Low Yield in the Final Coupling Step
Question: The final coupling of the second ligand to my Ligand-Linker intermediate is resulting in a very low yield of my final PROTAC. What should I investigate?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | If the Ligand-Linker intermediate has a protecting group that needs to be removed before the final coupling, ensure this deprotection step is complete. Analyze the crude deprotection mixture by LC-MS to confirm. |
| Poor Solubility | The Ligand-Linker intermediate may have poor solubility in the reaction solvent. Try different solvent systems or co-solvents to improve solubility. |
| Side Reactions | The unprotected functional groups on the first ligand may be interfering with the final coupling reaction. If possible, consider a synthetic route where sensitive functionalities are protected until the final step. |
| Stoichiometry | Carefully check the stoichiometry of the reactants. A slight excess of the second ligand and the coupling reagents may be necessary to drive the reaction to completion. |
Problem 3: Significant Material Loss During Purification
Question: I seem to be losing most of my product during HPLC purification. How can I improve my recovery?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | Optimize Gradient: A shallower gradient during HPLC elution can improve the separation of your PROTAC from closely eluting impurities.Alternative Stationary Phase: Consider using a different HPLC column (e.g., C8 instead of C18, or a phenyl-hexyl column) that may offer different selectivity. |
| Product Instability | If your PROTAC is unstable in the acidic mobile phase (often containing TFA), consider using a mobile phase with a different modifier, such as formic acid, or explore neutral pH chromatography if your compound is stable under those conditions. |
| Product Adsorption | The product may be irreversibly binding to the stationary phase or vials. Using silanized glassware or adding a small amount of a competitive binder to the mobile phase can sometimes help. |
| Alternative Purification Methods | For some PROTACs, other purification techniques like flash chromatography on silica or a prep-TLC may be sufficient for initial screening, reducing the losses associated with preparative HPLC. |
Experimental Protocols
General Protocol for Amide Coupling in PROTAC Synthesis
This protocol describes a general procedure for coupling a carboxylic acid-containing fragment to an amine-containing fragment, a common step in PROTAC synthesis.
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Dissolution: Dissolve the carboxylic acid-containing component (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DCM.
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Activation: Add a coupling reagent such as HATU (1.1 equivalents) and an additive like HOBt (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Addition: To the activated mixture, add the amine-containing component (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired product.
Visualizations
Caption: The catalytic mechanism of PROTACs.
Caption: A generalized workflow for PROTAC synthesis.
Caption: A decision tree for troubleshooting low PROTAC yields.
References
Technical Support Center: Optimizing Thp-C1-peg5 Linker Length for Improved Degradation
Welcome to the technical support center for optimizing the Thp-C1-peg5 linker in your Proteolysis Targeting Chimera (PROTAC) design. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the this compound linker in a PROTAC?
The this compound linker is a critical component of your PROTAC molecule. It is not merely a spacer but plays a pivotal role in connecting the ligand that binds to your target protein with the ligand that recruits an E3 ubiquitin ligase.[1][2] The length, flexibility, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] This ternary complex formation is an essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]
Q2: How does the length of the PEG component in the this compound linker influence degradation efficiency?
The length of the polyethylene glycol (PEG) chain in the linker is a key determinant of PROTAC efficacy.
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Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
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Too long: Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.
Therefore, optimizing the linker length is a critical step to fine-tune the spatial arrangement of the target protein and the E3 ligase for efficient ubiquitination.
Q3: My PROTAC exhibits strong binding to both the target protein and the E3 ligase in binary assays, but I don't observe significant target degradation. What could be the issue?
This is a common challenge in PROTAC development. Several factors could be at play:
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Suboptimal Ternary Complex Formation: Even with good binary affinities, the linker length may not be optimal for the formation of a stable and productive ternary complex. The geometry of this complex is critical for efficient ubiquitination.
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Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.
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The "Hook Effect": At high concentrations, PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation. This can result in a bell-shaped dose-response curve where the degradation effect is reduced at higher concentrations.
Troubleshooting Guide
Problem: No or weak target degradation despite good binary binding.
This guide provides a systematic approach to troubleshoot and optimize your this compound linker-based PROTAC.
Step 1: Systematically Vary the Linker Length
The most direct way to address suboptimal ternary complex formation is to synthesize and test a series of PROTACs with varying PEG linker lengths. Even minor changes in linker length can significantly impact degradation efficacy.
Illustrative Data on Linker Length Optimization:
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound 1 | Thp-C1-peg3 | 550 | 35 |
| Compound 2 | Thp-C1-peg4 | 120 | 75 |
| Compound 3 | This compound | 25 | 92 |
| Compound 4 | Thp-C1-peg6 | 85 | 81 |
| Compound 5 | Thp-C1-peg7 | 210 | 60 |
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DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation.
Step 2: Directly Assess Ternary Complex Formation
Utilize biophysical techniques to measure the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
Recommended Assays:
| Assay | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as molecules bind. | Binding affinities (KD) of binary and ternary complexes, kinetics of complex formation and dissociation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Thermodynamic parameters of binding (enthalpy, entropy), stoichiometry of the interaction. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between two fluorophores in close proximity. | A homogenous assay to quantify ternary complex formation in solution. |
Step 3: Evaluate Cellular Permeability
It is crucial to determine if your PROTAC is reaching its intracellular target.
Recommended Assays:
| Assay | Principle | Information Gained |
| Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA) | Measures the binding of the PROTAC to its target inside intact cells. | Confirms intracellular target engagement and provides an indication of cell permeability. |
| LC-MS/MS Quantification | Directly measures the intracellular concentration of the PROTAC. | Provides a quantitative measure of cell penetration. |
Experimental Protocols
Western Blot for Protein Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels and calculate DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
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Immobilization: Immobilize the E3 ligase or the target protein onto the SPR sensor chip.
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Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
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Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the affinity and stability of the ternary complex.
Visualizing Key Processes
Caption: PROTAC mechanism of action.
Caption: PROTAC optimization workflow.
References
how to avoid the hook effect with Thp-C1-peg5 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Thp-C1-peg5 PROTACs. The focus is to help you understand and mitigate the "hook effect" to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" describes a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[3] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: At what concentrations does the hook effect typically become apparent?
A3: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to detect the onset of the hook effect.
Q4: What are the experimental consequences of the hook effect?
Troubleshooting Guide
Problem 1: My dose-response curve for a this compound PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
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Likely Cause: You are observing the hook effect.
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Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.
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Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
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Assess Ternary Complex Formation: Utilize biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
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Problem 2: I am not observing any degradation with my this compound PROTAC at the concentrations tested.
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Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
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Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
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Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
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Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
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Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
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Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 5% | Minimal degradation |
| 1 | 25% | Increasing degradation |
| 10 | 70% | Significant degradation |
| 100 | 95% | Dmax (Maximal Degradation) |
| 1000 | 60% | Hook Effect Observed |
| 10000 | 30% | Pronounced Hook Effect |
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol helps to determine the optimal concentration of a this compound PROTAC for target degradation and to identify the hook effect.
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Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO).
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Cell Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify Dmax and the onset of the hook effect.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of the this compound PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Visualizations
Caption: PROTAC mechanism and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on those containing a PEG5 linker and intended for use in cell lines such as THP-1.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, which is significantly larger than the typical small-molecule drugs that adhere to Lipinski's "Rule of Five".[1][2][3] This high molecular weight, combined with a large polar surface area and numerous hydrogen bond donors and acceptors, contributes to poor passive diffusion across the cell membrane.[4][5] Consequently, achieving sufficient intracellular concentrations for effective target protein degradation can be challenging.
Q2: What is the role of the PEG5 linker in my PROTAC's cell permeability?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve solubility and provide the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. However, the impact of a PEG linker on permeability can be complex:
-
Increased Polarity: The ether oxygens in the PEG chain are hydrogen bond acceptors, which can increase the polar surface area and potentially hinder passive diffusion across the lipophilic cell membrane.
-
"Chameleon" Effect: Flexible linkers like PEG can allow the PROTAC to adopt a folded conformation in a nonpolar environment (like the cell membrane). This folded state can be stabilized by intramolecular hydrogen bonds (IMHBs), which shield the polar groups and reduce the overall polarity of the molecule, thereby enhancing permeability. A PROTAC with a PEG linker may be more permeable than one with a corresponding alkyl linker due to this effect.
Q3: My THP-C1-PEG5 PROTAC shows low activity. Could poor cell permeability be the cause?
Low degradation activity in cellular assays, such as those using the THP-1 human monocytic cell line, can indeed be a result of poor cell permeability. Even if your PROTAC is potent in biochemical assays, it must first cross the cell membrane to reach its intracellular target. If the intracellular concentration is too low, you will observe diminished or no degradation of the target protein. It is crucial to assess cell permeability to distinguish between issues with intracellular potency and poor cellular uptake.
Q4: What are the key physicochemical properties to consider for improving PROTAC permeability?
To enhance cell permeability, focus on optimizing the following properties:
-
Lipophilicity (logP/logD): While increased lipophilicity can improve membrane partitioning, an optimal range exists. Excessively high lipophilicity (e.g., ALogP > 5) can lead to poor solubility and membrane retention, which decreases effective permeability.
-
Polar Surface Area (PSA): Reducing the PSA, particularly the three-dimensional solvent-accessible PSA, is a key strategy. This can be achieved by minimizing exposed polar functional groups.
-
Hydrogen Bond Donors (HBDs): Minimizing the number of HBDs is critical. Replacing amide bonds with esters, for example, can significantly improve permeability.
-
Molecular Weight (MW): While PROTACs are inherently large, efforts to reduce MW without compromising binding affinity can be beneficial.
-
Conformational Flexibility: The ability of the PROTAC to adopt a folded, less polar conformation is advantageous. The choice of linker plays a significant role here.
Troubleshooting Guide
This guide addresses common issues encountered when developing PROTACs with suboptimal cell permeability.
| Problem | Possible Cause | Suggested Solution |
| High biochemical potency, but low cellular degradation activity. | Poor cell permeability is preventing the PROTAC from reaching its intracellular target. | 1. Assess Permeability: Directly measure the permeability using assays like PAMPA or Caco-2. 2. Optimize the Linker: Systematically modify the PEG5 linker. Consider shorter or more rigid linkers to reduce PSA and conformational entropy. 3. Modify Warhead/E3 Ligand: Introduce modifications that reduce polarity, such as N-methylation of exposed amides. |
| High efflux ratio observed in Caco-2 assay. | The PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Modify Physicochemical Properties: Adjust lipophilicity and hydrogen bonding characteristics, as efflux is often linked to these properties. 2. Incorporate Cyclic Moieties: Introducing rigid cyclic structures like piperidine or piperazine into the linker can sometimes circumvent efflux and improve permeability. |
| PROTAC has poor aqueous solubility, complicating permeability assays. | High lipophilicity or aggregation of the PROTAC molecule. | 1. Formulation Strategies: Use co-solvents (e.g., DMSO) or other formulation vehicles to improve solubility for in vitro assays. 2. Introduce Polar Groups: Judiciously add polar functional groups to the linker or periphery of the molecule to enhance solubility, while balancing the impact on permeability. |
| Inconsistent results between different permeability assays (e.g., PAMPA vs. cellular uptake). | PAMPA only measures passive diffusion, while cellular assays are influenced by active transport (influx and efflux) and cell-specific factors. | 1. Use Multiple Assays: Combine data from different assays for a comprehensive understanding. A cell-based assay using THP-1 cells will be most relevant for your specific application. 2. Consider Active Transport: If cellular uptake is higher than predicted by PAMPA, investigate potential active influx mechanisms. If it's lower, efflux is likely a contributing factor. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Methodology:
-
Prepare Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.
-
Add Compound: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.
-
Assemble Sandwich: An acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The Pe is calculated based on the rate of compound appearance in the acceptor well.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides information on both passive permeability and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a multi-well permeable support (e.g., Transwell®) and cultured for 21-28 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The PROTAC is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
Efflux Measurement (B to A): The PROTAC is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.
-
Quantification: Samples from both chambers are analyzed by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.
Data Presentation
Table 1: Comparison of Permeability Enhancement Strategies
| Strategy | Modification Example | Expected Outcome on Permeability | Potential Trade-offs | Reference |
| Reduce HBDs | Amide to ester substitution in the linker | Increase | Potential for esterase hydrolysis, altered ternary complex geometry | |
| Optimize Lipophilicity | Vary alkyl/PEG chain length in the linker | Increase (within optimal ALogP range of <5) | High lipophilicity can decrease solubility and increase efflux | |
| Increase Rigidity | Incorporate piperazine/piperidine in the linker | Can improve permeability and reduce efflux | May negatively impact the formation of a stable ternary complex | |
| Shield Polarity | Utilize linkers (like PEG) that can form IMHBs | Increase | The extent of shielding is structure-dependent and can be hard to predict | |
| Reduce Molecular Weight | Use smaller warheads or E3 ligands | Increase | May reduce binding affinity and degradation potency |
Visualizations
Caption: Workflow for improving PROTAC cell permeability.
Caption: The "chameleon effect" of PROTAC conformation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Addressing Off-Target Effects with Thp-C1-peg5 Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thp-C1-peg5 based degraders. The focus is on identifying, understanding, and mitigating off-target effects to ensure the specificity and therapeutic potential of your targeted protein degradation studies.
Troubleshooting Guides
Off-target effects can manifest in various ways during your experiments. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or no degradation of the target protein. | 1. Poor cell permeability of the degrader. [1] 2. Suboptimal degrader concentration. [2] 3. Incorrect incubation time. [2] 4. Issues with the E3 ligase or proteasome machinery in the cell line. [2] 5. Degrader instability. [2] | 1. Confirm cellular uptake using methods like Caco-2 cell permeability assays. Consider optimizing the linker to improve physicochemical properties. 2. Perform a dose-response experiment to determine the optimal concentration (DC50). 3. Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation. 4. Confirm the expression and activity of the recruited E3 ligase and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue target degradation. 5. Assess the stability of the degrader in your experimental media and conditions. |
| Significant off-target protein degradation observed in proteomics data. | 1. High degrader concentration leading to non-specific interactions. 2. The "hook effect" at high concentrations. 3. Inherent lack of selectivity of the degrader molecule. | 1. Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects. 2. Carefully titrate the degrader concentration, as very high concentrations can reduce degradation efficiency by favoring binary complex formation over the productive ternary complex. 3. Consider synthesizing and testing analogs of the degrader with modifications to the linker or ligands to improve selectivity. For pomalidomide-based degraders, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins. |
| Observed in vivo toxicity or unexpected phenotypes. | 1. Off-target protein degradation. 2. On-target toxicity in non-target tissues. 3. Formulation-related toxicity. | 1. Use unbiased proteomics (e.g., mass spectrometry) to identify unintended degraded proteins in relevant tissues. Synthesize and test an inactive control compound (e.g., with a mutated E3 ligase binder) to confirm that the observed toxicity is dependent on ternary complex formation. 2. Employ targeted delivery strategies, such as antibody-drug conjugates or lipid nanoparticles, to increase the degrader concentration at the target site while minimizing exposure to healthy tissues. 3. Always include a vehicle-only control group to assess the toxicity of the formulation components. Test different, well-tolerated formulation vehicles. |
Frequently Asked Questions (FAQs)
1. What are off-target effects in the context of this compound based degraders?
Off-target effects refer to the unintended degradation of proteins other than the intended target protein of interest (POI). This can occur if the degrader molecule binds to other proteins with structural similarities to the POI or if the recruited E3 ligase ubiquitinates bystander proteins. For degraders utilizing pomalidomide or related structures, off-target degradation of zinc-finger (ZF) proteins is a known concern.
2. How can I proactively assess the selectivity of my this compound based degrader?
The most comprehensive method for assessing degrader selectivity is unbiased mass spectrometry-based proteomics. This technique allows for the global analysis of protein abundance changes in cells or tissues following treatment with the degrader. Shorter treatment times (e.g., < 6 hours) are recommended to identify direct targets of the degrader.
3. What are essential control experiments to differentiate on-target from off-target effects?
To confirm that the observed cellular phenotype is a direct result of the degradation of your target protein, it is crucial to include the following controls:
-
Inactive control degrader: A molecule that is structurally similar to your active degrader but contains a mutation in either the target-binding ligand or the E3 ligase-binding ligand, rendering it unable to form a productive ternary complex.
-
Proteasome inhibitor co-treatment: Pre-treating cells with a proteasome inhibitor like MG132 should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
4. What is the "hook effect" and how can I avoid it?
The "hook effect" describes the phenomenon where the efficiency of protein degradation decreases at very high concentrations of the degrader. This occurs because the high concentration of the degrader favors the formation of binary complexes (degrader-target or degrader-E3 ligase) over the productive ternary complex (target-degrader-E3 ligase) that is required for ubiquitination and subsequent degradation. To avoid this, it is essential to perform a careful dose-response study to identify the optimal concentration range for degradation.
5. What strategies can be employed to minimize off-target effects of my degrader?
Mitigating off-target effects often involves medicinal chemistry approaches to optimize the degrader molecule. This can include:
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Modifying the E3 ligase ligand: For pomalidomide-based degraders, substitutions at the C5 position of the phthalimide ring can reduce off-target degradation of zinc-finger proteins.
-
Optimizing the linker: The length and composition of the PEG linker can influence the geometry of the ternary complex and impact selectivity.
-
Altering the target-binding warhead: Improving the affinity and selectivity of the warhead for the target protein can reduce binding to off-target proteins.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to assess the extent of target protein degradation following treatment with a this compound based degrader.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of the degrader and the inactive control for a predetermined amount of time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using an ECL substrate and image using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Global Proteomics using Mass Spectrometry
This protocol provides a general workflow for identifying on- and off-target effects of a degrader using mass spectrometry.
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Sample Preparation:
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Treat cells with the degrader, inactive control, and vehicle control for a specified time.
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Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion:
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Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but Recommended for Quantification):
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Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
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Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
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Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the controls.
-
Visualize the data using volcano plots and heatmaps.
-
Visualizations
Caption: Mechanism of action for this compound based targeted protein degradation.
Caption: A logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Thp-C1-peg5 Linker Stability in Cellular Assays
Welcome to the technical support center for the Thp-C1-peg5 linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the stability of antibody-drug conjugates (ADCs) utilizing this linker in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cleavage for the this compound linker?
The this compound linker is designed as a cleavable linker for ADCs. Based on its nomenclature, it likely incorporates a tetrahydropyranyl (Thp) group, suggesting an acid-labile cleavage mechanism. The polyethylene glycol (peg5) component is included to enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.[1] The "C1" component's specific role in the cleavage mechanism would require further proprietary information. The primary mechanism of payload release is expected to occur in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization of the ADC into the target cell.[2][3]
Q2: What are the primary factors that can influence the stability of an ADC with a this compound linker in cellular assays?
Several factors can impact the stability of your ADC in cellular assays:
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Linker Chemistry: The inherent acid lability of the Thp group is the primary determinant of its stability profile.[4]
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Cellular Environment: The pH of intracellular compartments (endosomes, lysosomes) is crucial for linker cleavage.[2] The presence of specific enzymes in the cellular environment could also potentially affect the linker, although this is less likely for an acid-labile linker compared to peptide-based linkers.
-
Conjugation Site: The specific site of conjugation on the antibody can influence linker stability.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may affect its stability and overall performance.
Q3: What are the potential consequences of premature linker cleavage in the cell culture medium?
Premature cleavage of the this compound linker in the cell culture medium (typically pH ~7.4) can lead to several undesirable outcomes:
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Off-target Toxicity: The release of the cytotoxic payload into the medium can harm non-target cells, confounding experimental results.
-
Reduced Efficacy: If the payload is released before the ADC reaches the target cells, the therapeutic efficacy will be diminished.
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Altered Pharmacokinetics: In an in vivo context, linker instability leads to changes in the pharmacokinetic (PK) profile of the ADC, potentially causing faster clearance and reduced tumor exposure.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with ADCs featuring the this compound linker.
| Observed Issue | Potential Cause | Recommended Action |
| High background toxicity in non-target cells | Premature cleavage of the linker in the cell culture medium due to medium acidity or instability of the linker at physiological pH. | 1. Verify Medium pH: Ensure the cell culture medium is buffered to a physiological pH (7.2-7.4). 2. In Vitro Plasma Stability Assay: Perform a stability assay in plasma or cell culture medium to quantify the rate of payload release over time. 3. Control Experiments: Include controls with the free payload at concentrations equivalent to those expected from premature release to understand its cytotoxic effect. |
| Lower than expected potency in target cells | 1. Inefficient Internalization: The ADC may not be efficiently internalized by the target cells. 2. Insufficient Acidification: The endo-lysosomal pathway in the target cell line may not be sufficiently acidic to induce efficient linker cleavage. 3. Linker Stability: The linker may be too stable, preventing timely payload release. | 1. Internalization Assay: Confirm ADC internalization using a fluorescently labeled antibody. 2. Lysosomal Acidification Assay: Use pH-sensitive dyes to confirm the acidic environment of the lysosomes in your cell line. 3. Lysosomal Enzyme Activity: For linkers that may have secondary cleavage mechanisms, assess the activity of relevant lysosomal enzymes. |
| Inconsistent results between experiments | 1. ADC Aggregation: The ADC may be aggregating, leading to variable dosing. 2. Assay Conditions: Variability in incubation times, cell densities, or reagent concentrations. 3. Sample Handling: Degradation of the ADC during storage or handling. | 1. Size Exclusion Chromatography (SEC): Analyze the ADC preparation for aggregates. 2. Standardize Protocols: Ensure consistent experimental parameters across all assays. 3. Storage and Handling: Store the ADC at recommended temperatures and minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Plasma/Medium Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma or cell culture medium.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human plasma or cell culture medium at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
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Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC and the free payload.
Protocol 2: Cellular Internalization Assay
This protocol is to confirm that the ADC is being internalized by the target cells.
Methodology:
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubate target cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours).
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Wash the cells to remove non-bound ADC.
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Analyze the cells using flow cytometry or fluorescence microscopy to quantify and visualize internalization.
Visualizations
Caption: Figure 1: ADC Internalization and Payload Release Pathway
References
Technical Support Center: Refining Thp-C1-peg5 Conjugation Chemistry
Welcome to the technical support center for Thp-C1-peg5 conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the this compound linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and function of this compound?
A1: this compound is a PEG-based PROTAC linker.[1][2][3][4][5] Based on its nomenclature and data for similar compounds, it consists of a five-unit polyethylene glycol (peg5) chain with a tetrahydropyran (Thp) protecting group at one terminus and a one-carbon spacer connected to a hydroxyl group (-C1-OH) at the other. The Thp group is an acid-labile protecting group for alcohols. This linker is a building block that requires further chemical modification of its terminal hydroxyl group to become reactive for conjugation.
Q2: How do I activate the terminal hydroxyl group of this compound for conjugation?
A2: The terminal hydroxyl group is not reactive towards amines or thiols under standard bioconjugation conditions. It must first be activated or converted into a reactive functional group. Common activation strategies include:
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Oxidation to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid, which can then be activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
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Conversion to an Azide or Alkyne: The hydroxyl group can be converted to an azide or an alkyne to participate in "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Conversion to a Halide or Sulfonate: The hydroxyl group can be converted to a good leaving group like a tosylate, mesylate, or iodide, which can then react with nucleophiles such as thiols.
Q3: When should I deprotect the Thp group?
A3: The Thp group is stable under most non-acidic conditions. It should be removed when you need to expose the hydroxyl group for a subsequent reaction or in the final step of your synthesis. Deprotection is typically achieved under mild acidic conditions.
Q4: What are the most common conjugation chemistries used with PEG linkers in PROTAC synthesis?
A4: The most common conjugation strategies for assembling PROTACs using PEG linkers are:
-
Amide Bond Formation: This involves the reaction of an activated carboxylic acid (like an NHS ester) with a primary amine.
-
Click Chemistry: CuAAC (copper-catalyzed) and SPAAC (copper-free) are highly efficient and orthogonal reactions between an azide and an alkyne.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conjugation Product | 1. Incomplete activation of the this compound hydroxyl group. 2. Hydrolysis of the activated linker (e.g., NHS ester). 3. Incorrect reaction pH. 4. Presence of competing nucleophiles in the reaction buffer (e.g., Tris buffer). | 1. Confirm the successful conversion of the hydroxyl group to the desired reactive moiety using techniques like NMR or mass spectrometry. 2. Use freshly prepared activated linkers and perform the conjugation reaction without delay. Control for moisture. 3. Optimize the reaction pH. For NHS ester reactions with amines, a pH of 7.2-8.5 is typical. 4. Use amine-free buffers such as PBS or HEPES for NHS ester conjugations. |
| Multiple Products or Low Purity | 1. Reaction with other functional groups on the substrate. 2. Formation of di- or poly-conjugated species. 3. Incomplete deprotection of the Thp group. | 1. Consider using orthogonal chemistries (e.g., click chemistry) for higher specificity. 2. Adjust the stoichiometry of the reactants. Use a smaller excess of the activated linker. 3. Ensure complete deprotection by monitoring the reaction with LC-MS and optimizing deprotection conditions (acid concentration, time, temperature). |
| Low Yield of Final PROTAC after Deprotection | 1. Degradation of the PROTAC molecule under acidic deprotection conditions. 2. Difficult purification of the final product. | 1. Use milder acidic conditions for Thp deprotection (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol). Monitor the reaction closely to avoid over-exposure to acid. 2. Purify the final PROTAC using preparative HPLC. |
| Low Degradation Efficiency of the Final PROTAC | 1. Suboptimal linker length for ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. "Hook effect" at high PROTAC concentrations. | 1. Synthesize a library of PROTACs with different PEG linker lengths to find the optimal spacer for efficient ternary complex formation. 2. The PEG linker generally improves solubility and permeability. However, if permeability is an issue, linker modification or different delivery strategies may be needed. 3. Perform a full dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and to check for the hook effect. |
Experimental Protocols
Protocol 1: Activation of this compound to a Carboxylic Acid
This protocol describes a two-step process to convert the terminal hydroxyl group of this compound to a carboxylic acid.
Step 1: Tosylation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.
Step 2: Nucleophilic Substitution with Sodium Cyanide and Hydrolysis
-
Dissolve the tosylated linker (1.0 eq) in dimethylformamide (DMF).
-
Add sodium cyanide (1.5 eq) and heat the reaction to 60-80 °C.
-
Monitor the formation of the nitrile intermediate by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and add aqueous sodium hydroxide (e.g., 6M NaOH).
-
Heat the mixture to hydrolyze the nitrile to a carboxylic acid.
-
Monitor the hydrolysis by LC-MS.
-
After completion, cool the reaction, acidify with HCl, and extract the carboxylic acid product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the carboxylic acid-functionalized linker.
Protocol 2: Thp Deprotection
This protocol describes the removal of the Thp protecting group under mild acidic conditions.
-
Dissolve the Thp-protected compound in an alcoholic solvent such as methanol or ethanol.
-
Add a catalytic amount of a mild acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.
-
Stir the reaction at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS. The deprotected alcohol will have a lower Rf value on a silica plate.
-
Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected compound.
Visualizations
Caption: A general workflow for PROTAC synthesis using the this compound linker.
Caption: Troubleshooting logic for low conjugation yield in PROTAC synthesis.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
References
Technical Support Center: Scaling Up THP-C1-PEG5 PROTAC Synthesis
Welcome to the technical support center for the synthesis of THP-C1-PEG5 PROTAC. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound PROTAC, particularly during scale-up efforts.
| Problem | Potential Cause | Suggested Solution |
| Low final product yield | Incomplete reaction during the coupling of the target protein ligand, linker, and E3 ligase ligand. | Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH. Consider a step-wise synthesis approach to ensure completion of each coupling step. |
| Degradation of the PROTAC molecule during synthesis or purification. | Use milder reaction conditions and purification methods. Ensure all solvents and reagents are high purity and degassed to prevent side reactions. | |
| Product loss during purification steps. | Optimize the purification protocol. For chromatography, adjust the gradient, flow rate, and column chemistry. For extractions, perform multiple extractions with smaller volumes of solvent. | |
| Difficult purification | Co-elution of the desired PROTAC with unreacted starting materials or byproducts. | Optimize the chromatographic method. For Reverse-Phase HPLC (RP-HPLC), adjust the gradient of the mobile phase to improve resolution. Consider using a different stationary phase or an alternative purification technique like Ion-Exchange Chromatography (IEX) if applicable. |
| Presence of multiple PEGylated species or positional isomers. | High-resolution techniques like analytical scale RP-HPLC or capillary electrophoresis may be necessary to identify and separate isomers. For preparative scale, fine-tuning the chromatography gradient is crucial. | |
| Product aggregation. | This can be caused by hydrophobic interactions between the PROTAC molecules. Consider altering the solvent system during purification or adding solubilizing agents. | |
| Poor solubility of the final product | The inherent hydrophobicity of the large PROTAC molecule. | For purification, use a suitable organic co-solvent. For final formulation, consider using solubility-enhancing excipients. |
| Inconsistent batch-to-batch results | Variability in the quality of starting materials or reagents. | Ensure consistent quality of all starting materials and reagents. Perform quality control checks on incoming materials. |
| Slight variations in reaction conditions. | Strictly control reaction parameters such as temperature, time, and stirring speed. Use automated reaction systems for better reproducibility at scale. |
Frequently Asked Questions (FAQs)
Q1: Why is scaling up the synthesis of a PEGylated PROTAC like this compound so challenging?
A1: Scaling up presents several challenges inherent to the complex nature of PROTACs. These molecules are significantly larger and more complex than traditional small molecules, which can lead to lower yields and difficulties in purification. The PEG linker, while often beneficial for solubility and cell permeability, can mask the physicochemical properties of the molecule, making chromatographic separation from impurities and unreacted starting materials difficult.
Q2: What are the key parameters to consider when optimizing the purification of this compound PROTAC at a larger scale?
A2: When scaling up purification, focus on optimizing the loading capacity of your chromatography column, the gradient slope of your mobile phase, and the flow rate. It's also important to ensure that the chosen solvent system can effectively dissolve the larger quantities of the crude product without causing precipitation on the column. Re-validation of analytical methods at scale is also recommended to ensure accurate purity assessment.
Q3: How can I minimize the aggregation of my PEGylated PROTAC during scale-up?
A3: Aggregation is often driven by hydrophobic interactions. To minimize this, you can try adjusting the composition of your purification buffers, for instance, by altering the ionic strength or adding organic modifiers. Screening different pH conditions can also help, as the overall charge of the molecule can influence its aggregation propensity.
Q4: What are the best analytical techniques to characterize the purity and identity of the scaled-up this compound PROTAC?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is essential for assessing purity and quantifying the product. Mass Spectrometry (MS) is crucial for confirming the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure.
Quantitative Data Summary
The following table provides a representative summary of expected quantitative data when scaling up a generic PEGylated PROTAC synthesis from a laboratory scale to a pilot scale. Please note that these are illustrative values and actual results for this compound may vary.
| Parameter | Laboratory Scale (100 mg) | Pilot Scale (10 g) |
| Overall Yield | 15 - 25% | 10 - 20% |
| Purity (by HPLC) | >98% | >95% |
| Reaction Time (Final Coupling Step) | 12 - 24 hours | 24 - 48 hours |
| Purification Method | Preparative RP-HPLC | Preparative RP-HPLC |
| Solvent Volume (Purification) | 1 - 2 L | 50 - 100 L |
Experimental Protocols
Protocol: Preparative Reverse-Phase HPLC (RP-HPLC) for PEGylated PROTAC Purification
This protocol provides a general methodology for the purification of a PEGylated PROTAC such as this compound.
1. Materials and Reagents:
- Crude this compound PROTAC
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- C18 reverse-phase preparative HPLC column
- Preparative HPLC system with a fraction collector
- Lyophilizer
2. Column Preparation:
- Install the appropriate C18 preparative column onto the HPLC system.
- Equilibrate the column with a low percentage of Mobile Phase B (e.g., 95% A / 5% B) for at least 3-5 column volumes or until the baseline is stable.
3. Sample Preparation:
- Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
4. Chromatographic Separation:
- Inject the prepared sample onto the equilibrated column.
- Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes, but this will need to be optimized for this compound.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
5. Fraction Collection:
- Collect fractions corresponding to the peak of the pure PEGylated PROTAC.
6. Product Recovery:
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the pure fractions.
- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the pure PROTAC as a solid.
Visualizations
Caption: Troubleshooting workflow for low yield in PROTAC synthesis.
Validation & Comparative
A Comparative Guide to Thp-C1-peg5 and Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of two common linker classes: polyethylene glycol (PEG)-based linkers, exemplified by Thp-C1-peg5, and traditional alkyl linkers.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with a tetrahydropyran (THP) protecting group.[1][2] | Saturated or unsaturated hydrocarbon chains.[3] |
| Solubility | Generally higher aqueous solubility.[4] | Typically more hydrophobic, leading to lower aqueous solubility.[4] |
| Flexibility | Highly flexible. | Flexibility can be tuned by chain length and saturation. |
| Cell Permeability | Can be lower due to higher polarity, though this is debated and context-dependent. | Generally higher due to hydrophobicity, but can be limited by poor solubility. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally more stable to oxidative metabolism. |
| Ternary Complex Formation | Flexibility may allow for more productive ternary complex conformations. | The optimal length is critical for effective ternary complex formation. |
| Synthesis | Readily available commercially; may require deprotection steps. | Synthetically straightforward and easily modified. |
Delving Deeper: A Head-to-Head Comparison
The choice between a PEG-based linker like this compound and a classic alkyl linker is a nuanced decision that can significantly impact the downstream success of a PROTAC molecule.
Physicochemical Properties:
PEG linkers, due to the repeating ethylene glycol units, are inherently more hydrophilic than their alkyl counterparts. This property often translates to improved aqueous solubility of the final PROTAC molecule, which can be a significant advantage, particularly for compounds that are otherwise poorly soluble. This compound, as a member of this class, would be expected to confer enhanced solubility. In contrast, alkyl linkers are hydrophobic and can sometimes lead to solubility issues, although their lipophilicity can aid in cell permeability.
Impact on Degradation Efficacy:
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The inherent flexibility of PEG chains can be advantageous, potentially allowing the PROTAC to adopt multiple conformations to achieve an optimal orientation for ubiquitination. However, this same flexibility can also introduce an entropic penalty upon binding.
Alkyl linkers, while also flexible, offer a more straightforward way to systematically explore the impact of linker length on degradation efficacy. Studies have shown that there is often an optimal alkyl chain length for a given target and E3 ligase pair, with linkers that are too short or too long being detrimental to degradation. For instance, in the degradation of the estrogen receptor (ERα), a PROTAC with a 16-atom linker was found to be superior to one with a 12-atom linker.
Pharmacokinetics and Cell Permeability:
The relationship between linker composition and cell permeability is complex. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, their potential for poor solubility can be a limiting factor. Conversely, the hydrophilicity of PEG linkers could hinder passive diffusion across the cell membrane. However, some studies suggest that the "chameleon-like" properties of some PROTACs allow them to adopt conformations that shield their polar surface area, thereby facilitating cell entry.
From a metabolic stability perspective, alkyl chains are generally considered more robust. PEG linkers can be more susceptible to in vivo metabolism, which could affect the half-life and overall exposure of the PROTAC.
Experimental Data Summary
While direct, publicly available experimental data comparing a PROTAC containing a this compound linker to an identical PROTAC with an alkyl linker is not available, the following tables summarize representative data on how linker composition and length can influence PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC (Linker Length) | DC50 (µM) | Dmax (%) | Reference |
| 12-atom | > 10 | ~60 | |
| 16-atom | ~1 | ~90 | |
| 19-atom | > 10 | ~70 | |
| 21-atom | > 10 | ~50 |
This table is based on data for ERα degradation and illustrates the concept of an optimal linker length.
Table 2: General Comparison of Linker Types on CRBN Degradation
| Linker Type | Degradation of CRBN | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | |
| Three PEG units | Weak degradation |
This table highlights a specific case where an alkyl linker was more effective than a PEG linker for the degradation of the E3 ligase CRBN itself.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for comparing the efficacy of different PROTACs.
Experimental Protocols
To empirically determine the optimal linker for a specific application, the following experimental protocols are recommended.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein following treatment with PROTACs containing either a this compound or an alkyl linker.
Materials:
-
Cell line expressing the target protein
-
PROTACs (with this compound and alkyl linkers)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC (and a vehicle control) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTACs and determine their IC50 values.
Materials:
-
Cell line of interest
-
PROTACs (with this compound and alkyl linkers)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of each PROTAC (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.
-
Conclusion
The selection of a linker is a critical step in the design of a potent and effective PROTAC. While this compound, a PEG-based linker, may offer advantages in terms of solubility, alkyl linkers provide a synthetically tractable and often more metabolically stable option. The optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the desired overall properties of the PROTAC molecule. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the superior linker for their specific needs, thereby accelerating the development of next-generation protein degraders.
References
- 1. THP-PEG6, 146395-14-4 | BroadPharm [broadpharm.com]
- 2. THP-PEG4, 60221-37-6 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, with a conceptual focus on a Thp-C1-peg5 linker in the context of other PEG linker lengths.
The linker is not merely a spacer; its length and composition are pivotal in dictating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimal linker length facilitates the appropriate spatial orientation and proximity between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1]
Impact of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.[1][]
A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may increase the entropic penalty of complex formation.
The following table summarizes findings from various studies on the effect of linker length on the efficacy of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | Observation | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Active | |
| Estrogen Receptor α (ERα) | VHL | 16 | More potent degradation than 12-atom linker | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No apparent degradation activity | |
| TANK-binding kinase 1 (TBK1) | VHL | 12-29 | Submicromolar degradation potency | |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | Optimal activity (DC50 = 3 nM, Dmax = 96%) | |
| TANK-binding kinase 1 (TBK1) | VHL | 29 | Decreased potency (DC50 = 292 nM, Dmax = 76%) | |
| Bruton's tyrosine kinase (BTK) | CRBN | Short linkers (e.g., 3 atoms) | Potent degradation reported in some cases | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 1-2 PEG units | Reduced degradation potency | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0, 4-5 PEG units | Higher degradation potency | |
| Cellular retinoic acid-binding protein I/II (CRABP-I/II) | - | Shorter PEG linker | Selective towards CRABP-II degradation | |
| Cellular retinoic acid-binding protein I/II (CRABP-I/II) | - | Longer PEG linker | Shifts selectivity towards CRABP-I degradation |
While specific data for a this compound linker is not available in the reviewed literature, a PEG5 linker would contribute approximately 15 atoms to the overall linker length. Based on the general principles observed, its efficacy would be highly contingent on the specific target and E3 ligase pair. For a target like TBK1, a 15-atom linker falls within the active range, while for ERα, it might be more effective than a shorter 12-atom linker. However, empirical testing remains essential.
Experimental Protocols
To evaluate the efficacy of PROTACs with varying PEG linker lengths, the following experimental protocols are commonly employed.
Protein Degradation Assay (Western Blot)
This method is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Cell Viability Assay (MTT/MTS)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Evaluation
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While a this compound linker represents a synthetically accessible option, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Analysis of Linear vs. Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2][] Polyethylene glycol (PEG) has been widely incorporated into linker design to enhance the solubility and stability of ADCs.[2][]
This guide provides a comparative analysis of two major classes of PEGylated linkers: linear and branched. While the initial query specified "Thp-C1-peg5," our extensive search of the scientific literature and commercial product databases indicates that this compound is primarily documented as a PROTAC (Proteolysis Targeting Chimera) linker, with no available data on its application in ADCs. Therefore, for the purpose of this guide, we will use a representative linear PEG linker structure as a conceptual counterpart to the well-documented branched PEG linkers used in ADC development. This comparison will focus on key performance metrics supported by experimental data to inform researchers, scientists, and drug development professionals on the rational design of next-generation ADCs.
Data Presentation: Linear vs. Branched PEG Linkers in ADCs
The architecture of the PEG linker can have a profound impact on the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: Impact of Linker Architecture on ADC Pharmacokinetics
A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate at a drug-to-antibody ratio (DAR) of 8 revealed significant differences in their pharmacokinetic profiles.
| Linker Architecture (DAR 8) | Clearance Rate | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High | Lower | |
| Branched (P-(PEG12)2) | Low | Nearly 3-fold Higher |
This data suggests that a branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures
The effect of linker structure on in vitro potency can be context-dependent, influenced by the antibody, payload, and target cell line.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Anti-HER2 MMAF | Linear Linker | HER2-expressing breast cancer cells | Greater than with branched linker | |
| Anti-HER2 MMAF | Branched Linker | HER2-expressing breast cancer cells | Less than with linear linker |
In this specific study, the ADC constructed with a branched linker demonstrated greater in vitro cytotoxicity against HER2-expressing breast cancer cell lines compared to the one with a linear linker, highlighting the potential for branched linkers to enhance payload delivery and efficacy.
Table 3: In Vivo Stability of Different Linker Chemistries
Linker stability is paramount for minimizing off-target toxicity. The following table compares the stability of different cleavable linkers in mouse plasma.
| Linker Type | Stability in Mouse Plasma | Reference |
| Val-Cit | Unstable (hydrolyzed within 1 hour) | |
| Val-Ala | Unstable (hydrolyzed within 1 hour) | |
| Sulfatase-cleavable | High stability (over 7 days) | |
| OHPAS linker | Stable |
This data underscores the importance of selecting a linker chemistry with high plasma stability to ensure the ADC remains intact until it reaches the target tumor cells.
Mandatory Visualization
The following diagrams illustrate key concepts in ADC linker technology and experimental design.
Caption: Structural comparison of linear and branched PEG linkers in ADCs.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Signaling pathway for MMAE-based ADC mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of ADC linker performance. The following are protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC and related species from the plasma matrix before LC-MS analysis.
In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control antibody, and the free payload in complete cell culture medium.
-
Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.
In Vivo Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats) at a specified dose level (e.g., 1-10 mg/kg).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Sample Processing: Process the blood samples to isolate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, intact ADC (antibody-conjugated drug), and unconjugated (free) payload in the plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS.
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis software.
Conclusion
The choice between a linear and a branched PEG linker is a critical design consideration in the development of ADCs. While linear PEG linkers can improve the hydrophilicity and pharmacokinetic properties of an ADC, branched linkers offer several potential advantages, including the ability to achieve a higher drug-to-antibody ratio, further enhance solubility, and provide a more effective shield for hydrophobic payloads, which can lead to a longer in vivo half-life. However, the increased steric hindrance of branched linkers may, in some cases, negatively impact binding affinity or the rate of enzymatic cleavage.
Ultimately, the optimal linker architecture is highly dependent on the specific antibody, payload, and the desired therapeutic profile of the ADC. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection of linker technology to develop safer and more effective antibody-drug conjugates.
References
Evaluating the Impact of Thp-C1-peg5 on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and selectivity.[1][2][3] This guide provides a comparative analysis of PROTACs utilizing a flexible polyethylene glycol (PEG)-based linker, exemplified by Thp-C1-peg5, against alternatives with different linker compositions. By presenting key experimental data and detailed protocols, we aim to facilitate the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical properties significantly influence the geometry and stability of this ternary complex, thereby impacting the PROTAC's overall performance.[2]
A well-designed linker can enhance selectivity by favoring the formation of productive ternary complexes for the intended target protein while disfavoring interactions with off-target proteins. Factors such as linker length can dramatically affect degradation efficacy; a linker that is too short may cause steric hindrance, while an overly long one can lead to unproductive binding.
Comparative Analysis of PROTAC Linkers
This section compares the performance of a hypothetical PROTAC utilizing the hydrophilic this compound linker against two other PROTACs with distinct linker types: a rigid piperazine-based linker and a flexible alkyl chain. The data presented below is representative of typical outcomes observed in PROTAC development and is intended to illustrate the impact of linker choice on key performance parameters.
Table 1: Comparative Degradation Selectivity
| PROTAC Linker | Target Protein DC50 (nM) | Off-Target Protein A DC50 (nM) | Off-Target Protein B DC50 (nM) | Selectivity Ratio (Off-Target A / Target) | Selectivity Ratio (Off-Target B / Target) |
| This compound (PEG-based) | 50 | >1000 | 800 | >20 | 16 |
| Rigid Linker (Piperazine-based) | 15 | 150 | 200 | 10 | 13.3 |
| Flexible Linker (Alkyl Chain) | 100 | 500 | 400 | 5 | 4 |
Table 2: Ternary Complex Formation and Stability
| PROTAC Linker | Target Ternary Complex Affinity (KD, nM) | Off-Target A Ternary Complex Affinity (KD, nM) | Ternary Complex Stability (t1/2, min) |
| This compound (PEG-based) | 25 | >2000 | 60 |
| Rigid Linker (Piperazine-based) | 10 | 100 | 90 |
| Flexible Linker (Alkyl Chain) | 80 | 400 | 30 |
Table 3: Physicochemical Properties
| PROTAC Linker | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10-6 cm/s) |
| This compound (PEG-based) | 150 | 5 |
| Rigid Linker (Piperazine-based) | 50 | 8 |
| Flexible Linker (Alkyl Chain) | 10 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein and off-target proteins induced by PROTAC treatment.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, off-target proteins, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
Objective: To measure the binding affinity and cooperativity of the ternary complex.
Protocol:
-
Prepare a fluorescently labeled ligand for either the target protein or the E3 ligase.
-
In a 384-well plate, add a constant concentration of the fluorescent ligand and one of the proteins (e.g., the target protein).
-
Add serial dilutions of the PROTAC to the wells.
-
Add a constant, saturating concentration of the second protein (e.g., the E3 ligase).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The increase in fluorescence polarization indicates the formation of the ternary complex.
-
The binding affinity (KD) is determined by fitting the data to a suitable binding model.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Transfect cells with a plasmid expressing a tagged version of the target protein (e.g., HA-tag).
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells and perform immunoprecipitation (IP) using an antibody against the tag (e.g., anti-HA).
-
Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody against ubiquitin.
-
An increase in the ubiquitination signal in the presence of the PROTAC indicates successful target ubiquitination.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes involved in evaluating PROTAC selectivity.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC selectivity.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to THP-C1-PEG5 and Alternative Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy and developability of these novel therapeutics. This guide provides an objective comparison of the performance of a THP-C1-PEG5 linker with other common linker classes, supported by experimental data, to inform the selection of optimal linkers in PROTAC design.
The choice of linker in a PROTAC molecule is a key determinant of its success, profoundly influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] This, in turn, dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[3] Linker characteristics such as length, composition, and rigidity can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[2][4]
Polyethylene glycol (PEG) linkers, such as this compound, are widely employed in PROTAC design due to their ability to enhance solubility and cell permeability. The repeating ethylene glycol units offer a degree of flexibility and hydrophilicity that can be advantageous for the often large and complex PROTAC molecules. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a careful evaluation of various linker types and lengths.
Quantitative Comparison of Linker Performance
To illustrate the impact of linker selection on PROTAC efficacy, the following tables summarize quantitative data from a representative case study comparing PROTACs with varying linker compositions and lengths targeting the same protein of interest and E3 ligase. While direct public data for "this compound" in a comparative study is limited, the performance of a PEG5 linker serves as a relevant benchmark.
Case Study: Bromodomain-containing protein 4 (BRD4) Degradation
In this representative study, a series of PROTACs were synthesized to target BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. The PROTACs utilized the same BRD4-binding ligand (JQ1) and VHL ligand, but differed in the composition and length of the linker.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG | 5 PEG units | 15 | >95 | |
| Alkyl | 8-carbon chain | 45 | ~90 | |
| PEG | 3 PEG units | 30 | ~95 | |
| Alkyl | 12-carbon chain | 70 | ~85 |
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| 3 PEG units | 30 | ~95 | |
| 4 PEG units | 20 | >95 | |
| 5 PEG units | 15 | >95 | |
| 6 PEG units | 25 | >95 | |
| 7 PEG units | 40 | ~90 |
The data indicates that for BRD4 degradation, PEG linkers generally lead to more potent PROTACs compared to alkyl linkers of similar length. Furthermore, a systematic evaluation of PEG linker length reveals an optimal length of 5 PEG units, which corresponds to the length of a this compound linker, yielding the lowest DC50 value and highest Dmax. This highlights the critical importance of fine-tuning the linker length to achieve maximal degradation efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol describes the standard method for quantifying the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., HeLa, HEK293T) in 6-well plates and culture until they reach 70-80% confluency.
- Prepare serial dilutions of the PROTACs in cell culture medium.
- Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
- Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
This protocol outlines a method to assess the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
1. Reagents and Plate Preparation:
- Prepare assay buffer (e.g., PBS with 0.1% BSA).
- Use a low-volume 384-well plate for the assay.
2. Assay Procedure:
- Add the PROTAC at various concentrations to the assay wells.
- Add the fluorescently labeled E3 ligase (e.g., terbium-labeled VHL) and the fluorescently labeled target protein (e.g., GST-tagged BRD4 labeled with a suitable acceptor fluorophore).
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
3. Data Acquisition and Analysis:
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess the formation of the ternary complex.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
References
A Comparative Guide to the Structural and Biophysical Analysis of PROTAC-Mediated Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins rather than inhibiting them. These heterobifunctional molecules operate by forming a ternary complex, bringing a target protein into proximity with an E3 ubiquitin ligase, which subsequently leads to the target's ubiquitination and proteasomal degradation.[1][2] The formation, stability, and conformation of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][3][4]
While specific structural data for the "Thp-C1-peg5" molecule is not publicly available, this guide provides a comprehensive comparison of the state-of-the-art experimental techniques used to characterize PROTAC-mediated ternary complexes. By understanding the principles, outputs, and limitations of each method, researchers can better design and optimize novel protein degraders.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process begins with the formation of the key ternary complex, which is the catalytic hub for downstream events.
Figure 1: PROTAC Mechanism of Action. A PROTAC molecule simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to act catalytically.
Comparison of Key Analytical Techniques
The successful design of a PROTAC relies on a deep understanding of its interactions with both the target protein and the E3 ligase. A variety of biophysical and structural methods are employed to characterize these interactions, each providing unique insights into the formation and nature of the ternary complex.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | K_D (Equilibrium Dissociation Constant)k_on (Association Rate)k_off (Dissociation Rate)Cooperativity (α) | Real-time kinetics, high sensitivity, label-free, allows for cooperativity calculation. | Requires immobilization of one binding partner which may affect its activity; can be susceptible to mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K_D ΔH (Enthalpy)ΔS (Entropy)n (Stoichiometry)Cooperativity (α) | Provides a complete thermodynamic profile of the interaction in-solution, label-free, no immobilization needed. | Requires large amounts of pure protein, lower throughput, may not be suitable for very weak or very tight binders. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | K_D k_on k_off | Real-time kinetics, higher throughput than SPR, label-free, crude samples can sometimes be used. | Generally less sensitive than SPR, requires immobilization. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity. | Proximity of binding partners Apparent K_D Ternary complex formation | Highly sensitive, can be adapted for high-throughput screening and used in cell-based assays. | Requires labeling of proteins which may alter binding; distance-dependent, providing proximity rather than direct binding data. |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal. | High-resolution 3D structure of the ternary complex.Detailed protein-protein and protein-ligand interactions. | Provides atomic-level detail of the binding interfaces, crucial for structure-based drug design. | Requires crystallization of the ternary complex, which can be a major bottleneck; provides a static picture. |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules in solution using an electron microscope to reconstruct a 3D structure. | High-resolution 3D structure , particularly for large, flexible complexes. | Does not require crystallization, can handle larger and more flexible complexes than crystallography. | Technically demanding, resolution may be lower than crystallography for smaller complexes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information on structure and dynamics. | Binding site mapping Conformational changesDynamics of the complex in solution | Provides information on the dynamics of the complex in solution, can identify weak binding interactions. | Requires large amounts of isotopically labeled protein, limited to smaller proteins/complexes. |
Experimental Workflow & Protocols
A multi-faceted approach is typically required to fully characterize a PROTAC. The workflow often begins with assessing binary and ternary complex formation and thermodynamics, followed by high-resolution structural studies for promising candidates.
Figure 2: Experimental Workflow. A typical workflow for characterizing a PROTAC involves initial biophysical screening to measure binding kinetics and thermodynamics. Promising candidates are then subjected to high-resolution structural analysis to guide further optimization.
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol provides a general method for assessing the thermodynamics of binary (PROTAC-Protein) and ternary (Protein A + PROTAC-Protein B) interactions.
-
Protein Preparation: Dialyze all protein stocks (e.g., Target Protein and E3 Ligase complex) extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Ensure proteins are pure and properly folded.
-
Sample Preparation:
-
Cell: Load the target protein (e.g., 10-20 µM of E3 ligase) into the ITC sample cell.
-
Syringe (Binary): Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Syringe (Ternary): To measure the binding of the second protein to the pre-formed binary complex, load the second protein (e.g., 100-200 µM of Target Protein) into the syringe. The cell should contain the first protein (e.g., 10-20 µM E3 ligase) pre-saturated with the PROTAC (e.g., 25-40 µM).
-
-
Instrument Setup: Set the experiment temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Titration: Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) to allow the system to reach equilibrium.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, ΔH, and stoichiometry (n).
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines a method to determine the kinetics of ternary complex formation.
-
Chip Preparation: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip to a suitable density (e.g., ~100-200 RU).
-
Binary Interaction:
-
Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine k_on, k_off, and K_D for the binary interaction.
-
-
Ternary Interaction:
-
Prepare a dilution series of the target protein in running buffer.
-
To each dilution, add a constant, near-saturating concentration of the PROTAC.
-
Inject these protein-PROTAC solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the kinetic parameters for the ternary complex formation.
-
-
Cooperativity (α) Calculation: The cooperativity factor is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D (binary) / K_D (ternary)).
Protocol 3: X-ray Crystallography
This protocol provides a high-level overview of the steps to obtain a crystal structure of a PROTAC-mediated ternary complex.
-
Complex Formation: Mix the purified target protein, E3 ligase complex, and PROTAC in a slight molar excess of the proteins to ensure saturation. A typical molar ratio is 1:1.2:1.5 (PROTAC:Target:E3).
-
Purification: Purify the formed ternary complex from unbound components using size-exclusion chromatography (SEC). This step is crucial to ensure sample homogeneity.
-
Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize initial "hits" by refining the conditions to produce larger, single, well-diffracting crystals.
-
Data Collection: Flash-freeze a suitable crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, using existing structures of the individual proteins as search models. Refine the model against the experimental data to obtain the final atomic coordinates of the ternary complex.
The Critical Role of Cooperativity
Cooperativity is a key parameter in PROTAC design, describing how the binding of the first protein to the PROTAC influences the binding of the second. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often driven by favorable new protein-protein interactions at the interface.
Figure 3: Cooperativity in Ternary Complex Formation. The stability of the ternary complex is influenced by cooperativity. Positive cooperativity (α > 1) enhances complex formation and is a desirable trait for an effective PROTAC, while negative cooperativity (α < 1) hinders it.
Conclusion
The structural and biophysical characterization of PROTAC-mediated ternary complexes is fundamental to the rational design of effective protein degraders. While no single technique can provide all the necessary information, a combination of methods—from initial screening with SPR or FRET to detailed thermodynamic analysis with ITC and high-resolution structural elucidation with X-ray crystallography or Cryo-EM—offers a powerful toolkit for researchers. By carefully measuring and optimizing parameters such as binding kinetics, thermodynamics, and especially cooperativity, the development of highly potent and selective next-generation therapeutics can be significantly accelerated.
References
Assessing the In Vivo Stability of Drug Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a pivotal determinant of the therapeutic index of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Premature cleavage of the linker in systemic circulation can result in off-target toxicity and diminished efficacy. Conversely, a linker that is overly stable may not efficiently release its therapeutic payload within the target cell. This guide provides a comparative analysis of the in vivo stability of different linker technologies, with a focus on providing a framework for assessing novel linkers such as Thp-C1-peg5. While direct in vivo stability data for this compound is not extensively available in the public domain, we can infer its potential characteristics based on the properties of its core components: a polyethylene glycol (PEG) chain, and what is likely a cleavable moiety.
Comparative In Vivo Stability of Common Linkers
The choice of linker chemistry is critical and is often tailored to the specific therapeutic application. Below is a summary of in vivo stability data for several common linker types used in ADCs and PROTACs.
| Linker Type | Example Construct | Species | Half-life of Intact Conjugate | Key Findings |
| Dipeptide (Cleavable) | MC-Val-Cit-PAB-MMAE | Human | 3.8 to 6.2 days | Demonstrates prolonged stability in humans, though susceptibility to cleavage by carboxylesterases in rodents can lead to a shorter half-life in preclinical mouse models.[1] |
| Dipeptide (Cleavable) | Polatuzumab vedotin (MC-VC-PAB-MMAE) | Human | ~12 days | Shows high stability in human circulation.[1] |
| Dipeptide (Cleavable) | Enfortumab vedotin (MC-VC-PAB-MMAE) | Human | ~3.4 days | Exhibits moderate stability in humans.[1] |
| Tandem-Cleavage | Anti-CD79b-Tandem-MMAE | Rat | More stable than vcMMAE | Showed improved stability in rat serum over 7 days compared to the conventional Val-Cit linker.[1] |
| Ortho-hydroxy-protected aryl sulfate (OHPAS) | ITC6103RO | Mouse | Stable | Demonstrated higher stability in mouse plasma compared to the VC-PABC linker.[1] |
| Disulfide (Cleavable) | aHER2-ss-PBD | Mouse | Variable | Stability was influenced by steric hindrance around the disulfide bond, with more hindered linkers showing greater stability. |
General Characteristics of PEG-Based Linkers in PROTACs
Polyethylene glycol (PEG) linkers, such as the one in this compound, are frequently used in PROTACs to connect the target protein ligand and the E3 ligase ligand.
| Property | General Impact of PEG Linkers | Considerations |
| Solubility | Excellent hydrophilicity, improving the water solubility of the PROTAC. | Can enhance compatibility with physiological environments. |
| Cell Permeability | Can improve cell permeability in some cases. | Excessively long PEG chains can increase the polar surface area and reduce cell permeability. |
| Metabolic Stability | May have reduced metabolic stability in vivo compared to alkyl-based linkers. The ether linkages can be susceptible to oxidative metabolism. | Incorporation of more rigid components (e.g., piperazine) can enhance metabolic stability. |
| Ternary Complex Formation | Tunable length and flexibility can be optimized for ideal spatial distance between the target protein and E3 ligase. | If too long, the flexibility may lead to entropic penalties. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective targeted therapies. The two primary methodologies employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact Conjugate
This method measures the concentration of the intact antibody-drug conjugate over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the conjugate intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody portion of the conjugate. Incubate and wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding, followed by incubation and washing.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload. This will only bind to the conjugate that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact conjugate in the sample. A standard curve is used for quantification.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the conjugate into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, a specific precursor ion is selected and fragmented, and the resulting product ions are detected for highly specific and sensitive quantification.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in assessing linker stability, the following diagrams illustrate a typical experimental workflow and a common linker cleavage mechanism.
Caption: Experimental workflow for in vivo linker stability assessment.
Caption: Mechanism of a Valine-Citrulline (VC) cleavable linker.
References
A Comparative Benchmarking Guide: Thp-C1-peg5 vs. Commercially Available Linkers for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Thp-C1-peg5 linker against other commercially available linker classes commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The performance of a PROTAC is critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This document summarizes key performance data, details experimental methodologies, and visualizes essential concepts to inform rational linker design and selection.
Introduction to this compound and Linker Classes
This compound is a polyethylene glycol (PEG)-based linker. Based on its nomenclature and commercially available analogous structures, its chemical structure is presumed to be a five-unit PEG chain with a terminal carboxylic acid functional group, where the hydroxyl end is protected by a tetrahydropyranyl (Thp) group. The Thp group is an acid-labile protecting group, allowing for deprotection under mild acidic conditions to reveal a hydroxyl group for further conjugation. The PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.
For the purpose of this comparison, this compound will be benchmarked against two major classes of commercially available PROTAC linkers:
-
Alkyl Linkers: These are flexible linkers composed of simple hydrocarbon chains. They are synthetically straightforward but are generally hydrophobic.
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine or piperidine rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation.
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker has a significant impact on the degradation efficiency (DC50 and Dmax), cell permeability, and solubility of a PROTAC. The following tables summarize representative data from various studies to illustrate the performance differences between PEG, alkyl, and rigid linker classes.
Table 1: Impact of Linker Composition on PROTAC Degradation Efficiency
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | PEG4 | BRD4 | VHL | 1.8 | >95 | [1] |
| Alkyl Linker | C4 Alkyl Chain | BRD4 | CRBN | 4.9 | ~90 | [] |
| Rigid Linker | Piperazine-based | BRD4 | CRBN | 0.8 | >98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical and Permeability Properties of Different Linker Classes
| Linker Class | Key Physicochemical Properties | Typical Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility | References |
| PEG Linkers | Hydrophilic, flexible, potential for intramolecular hydrogen bonding. | Moderate to High (can be variable) | Generally Good | [3][4] |
| Alkyl Linkers | Hydrophobic, flexible. | Low to Moderate | Generally Poor | |
| Rigid Linkers | Conformationally constrained, can have mixed polarity. | Can be optimized for high permeability. | Variable |
Papp: Apparent permeability coefficient from in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates.
- Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and separate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
1. Plate Preparation:
- Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
- Add buffer to the wells of a 96-well acceptor plate.
2. Compound Addition:
- Add the PROTAC compounds to the donor plate wells.
3. Incubation:
- Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours).
4. Quantification:
- Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
- Calculate the Papp value using the measured concentrations and assay parameters.
Mandatory Visualization
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Thp-C1-peg5
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling of Thp-C1-peg5, a PEG-based PROTAC linker used in the synthesis of PROTACs. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling similar bioactive, pegylated, and research-grade chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for local regulations.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and appropriate gloves.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][3] | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving may be advisable for prolonged handling.[1] | Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of laboratory chemicals. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or if aerosols may be generated. | Prevents inhalation of the compound. All weighing and initial dilutions of the solid compound should be performed in a ventilated enclosure. |
II. Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
A. Engineering Controls:
-
All handling of the solid compound or concentrated solutions of this compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure.
-
Ensure a safety shower and eyewash station are readily accessible in the laboratory.
B. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the bench with absorbent paper.
-
Weighing and Aliquoting:
-
If working with a solid form, carefully weigh the required amount in a fume hood to avoid generating dust.
-
For solutions, use appropriate pipetting devices. Never pipette by mouth.
-
-
In-Use Handling:
-
Keep containers with this compound tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection if the spill involves powder.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Classification:
-
All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous chemical waste.
B. Disposal Procedures:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.
-
The first rinse of any glassware that contained the compound should also be collected as hazardous waste.
-
Do not dispose of any this compound waste down the drain.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
IV. Workflow and Logic Diagrams
Safe Handling Workflow for this compound
Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
